methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
描述
属性
分子式 |
C10H12O5 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC 名称 |
methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12O5/c1-15-10(14)5-8(12)6-2-3-7(11)9(13)4-6/h2-4,8,11-13H,5H2,1H3/t8-/m0/s1 |
InChI 键 |
UANTXCOQIZBHAA-QMMMGPOBSA-N |
手性 SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)O)O)O |
规范 SMILES |
COC(=O)CC(C1=CC(=C(C=C1)O)O)O |
产品来源 |
United States |
Unlocking the In Vitro Pharmacology of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
A Technical Whitepaper on Mechanistic Pathways, Target Validation, and Assay Design Prepared for Preclinical Researchers and Drug Development Professionals
Executive Summary & Chemical Context
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a highly stable, lipophilic ester derivative structurally allied to the bioactive constituents of Salvia miltiorrhiza (Danshen). While native Danshensu is an α-hydroxy acid (2-hydroxypropanoate), the β-hydroxy isomeric ester framework (C₁₀H₁₂O₅)—frequently investigated in high-throughput functional assays under the umbrella nomenclature of Danshensu methyl ester (DME) —overcomes the chemical instability, susceptibility to oxidation, and poor membrane permeability of its parent compound [1].
As a Senior Application Scientist, I have structured this guide to deconstruct the in vitro mechanism of action (MoA) of this compound across three distinct therapeutic axes: Anti-Fibrotic (Autophagy Regulation) , Neuroprotective (Phase Separation Inhibition) , and Anti-Inflammatory (Inflammasome Suppression) . Rather than merely listing phenotypic outcomes, this whitepaper details the causality behind these mechanisms and provides self-validating experimental protocols for rigorous preclinical replication.
Core Mechanism I: Anti-Fibrotic Activity via the lncIAPF-HuR-Autophagy Axis
Fibroblast-to-myofibroblast transition (FMT) is the primary cellular driver of pulmonary and hepatic fibrosis. In vitro data demonstrates that DME halts FMT not by direct cytotoxicity, but by rescuing autophagic flux [1].
The Mechanistic Cascade
Transforming growth factor-β1 (TGF-β1) upregulates Activating Transcription Factor 3 (ATF3), which drives the transcription of the long non-coding RNA lncIAPF . This lncRNA binds to the RNA-binding protein HuR, promoting its nucleocytoplasmic translocation and stabilizing negative autophagic regulators (EZH2, STAT1, FOXK1). DME specifically inhibits ATF3 expression, leading to lncIAPF downregulation, HuR degradation, and the subsequent restoration of autophagy. This clearing mechanism prevents the accumulation of extracellular matrix (ECM) proteins like α-SMA and Collagen I/III[1].
Fig 1: DME restores autophagic flux by downregulating the lncIAPF-HuR complex.
Self-Validating Protocol: TGF-β1-Stimulated MRC-5 Fibroblast Assay
To prove causality, the assay must differentiate between anti-fibrotic efficacy and general cytotoxicity.
-
Viability Pre-Screen (CCK-8): Seed human lung fibroblast MRC-5 cells (5×10³/well). Treat with DME (0–200 μg/mL). Establish the IC₅₀ (typically 100–110 μg/mL at 24h). Rationale: Selecting a sub-lethal working concentration (e.g., 10 μg/mL) ensures that subsequent ECM reduction is due to specific signaling inhibition, not cell death.
-
FMT Induction: Starve cells in 0.1% FBS for 24h, then stimulate with 5 ng/mL recombinant TGF-β1 to force differentiation.
-
Mechanistic Rescue (The Validation Step): Transfect a subset of cells with an lncIAPF overexpression plasmid using Lipofectamine 3000 prior to DME treatment. If DME's efficacy relies on downregulating lncIAPF, the overexpression plasmid will rescue the fibrotic phenotype (high α-SMA) despite the presence of DME.
-
Readout: Quantify α-SMA, Vimentin, and LC3B-II/I (autophagy marker) via Western Blot.
Core Mechanism II: Neuroprotection via Inhibition of α-Synuclein Phase Separation
Recent breakthroughs in neurodegeneration have shifted focus from insoluble fibrils to the intermediate state: Liquid-Liquid Phase Separation (LLPS). Under oxidative stress—such as that induced by chronic intermittent hypoxia (CIH)—intracellular reactive oxygen species (ROS) trigger the abnormal phase separation of soluble α-synuclein into dense liquid droplets, which rapidly mature into toxic solid fibrils [2].
The Mechanistic Cascade
DME acts as a potent, targeted antioxidant. By directly scavenging intracellular ROS, DME alters the biophysical microenvironment of the neuron, preventing the critical concentration threshold required for α-synuclein LLPS. This traps α-synuclein in its benign, soluble state and prevents dopaminergic neuron apoptosis [2].
Fig 2: DME scavenges ROS to prevent the toxic liquid-to-solid phase transition of α-Synuclein.
Self-Validating Protocol: In Vitro LLPS and ROS Scavenging Assay
-
Droplet Formation: Express and purify recombinant α-syn-EGFP. Induce LLPS in vitro using a crowding agent (10% PEG-8000) and oxidative stressor (100 μM H₂O₂).
-
Live-Cell Imaging (FRAP): Use Fluorescence Recovery After Photobleaching (FRAP) to confirm the liquid nature of the droplets. Rationale: True liquid droplets will recover fluorescence rapidly; solid fibrils will not.
-
DME Intervention: Introduce DME (10–50 μM) to the H₂O₂-treated droplets. Monitor the dissolution of droplets back into the soluble phase via confocal microscopy.
-
Intracellular ROS Quantification: In parallel, culture SH-SY5Y neuroblastoma cells. Treat with H₂O₂ ± DME. Use DCFDA cellular ROS assay kits to quantitatively prove that droplet dissolution correlates linearly with ROS depletion.
Core Mechanism III: Anti-Inflammatory Action via TLR4/NF-κB and NLRP3
In models of acute inflammation (e.g., Acute Lung Injury), DME acts as a dual-stage inhibitor. It suppresses both the "priming" stage of inflammation (TLR4/NF-κB) and the "activation" stage (NLRP3 inflammasome assembly) [3].
The Mechanistic Cascade
Lipopolysaccharide (LPS) binds to TLR4, recruiting MyD88 and triggering the phosphorylation of NF-κB (p65). This upregulates the transcription of NLRP3 and pro-IL-1β. DME downregulates TLR4 expression, blocking p65 nuclear translocation. Furthermore, by inhibiting ROS production, DME prevents the oligomerization of the ASC adaptor protein, halting the assembly of the NLRP3 inflammasome and the subsequent cleavage of Caspase-1 [3].
Fig 3: DME exerts dual-stage inhibition on TLR4/NF-κB priming and NLRP3 activation.
Self-Validating Protocol: LPS-Induced Macrophage Inflammation Assay
-
Cell Priming: Culture murine J774A.1 macrophages. Stimulate with 1 μg/mL LPS for 4 hours to initiate the NF-κB cascade.
-
Inflammasome Activation: Add 5 mM ATP for 45 minutes to trigger NLRP3 assembly. Rationale: The two-step LPS+ATP model isolates the priming phase from the activation phase, allowing researchers to pinpoint exactly where the drug intervenes.
-
DME Treatment: Pre-treat cells with 20 μg/mL DME for 2 hours prior to LPS stimulation.
-
Readout: Use ELISA to quantify secreted IL-1β in the supernatant (confirming Caspase-1 activity) and immunofluorescence to visualize ASC speck formation (confirming physical inflammasome disruption).
Quantitative Data Summary
The following table synthesizes the in vitro pharmacological profile of the compound across the discussed cellular models, providing benchmark concentrations for assay development [1][2][3].
| Target Pathology | Cell Line / Model | Optimal In Vitro Dose | Key Biomarkers Modulated | Primary Cellular Outcome |
| Pulmonary Fibrosis | MRC-5 (Human Lung Fibroblasts) | 10 μg/mL (48h) | ↓ α-SMA, ↓ Vimentin, ↓ lncIAPF, ↑ LC3B-II/I | Restoration of autophagic flux; inhibition of FMT. |
| Neurodegeneration | SH-SY5Y / Recombinant α-syn | 10–50 μM (24h) | ↓ Intracellular ROS, ↓ Fibrillar α-syn | Prevention of α-synuclein liquid-liquid phase separation. |
| Acute Inflammation | J774A.1 (Murine Macrophages) | 20 μg/mL (24h) | ↓ p-p65, ↓ NLRP3, ↓ Cleaved Caspase-1, ↓ IL-1β | Suppression of cytokine storm and inflammasome assembly. |
Conclusion & Translational Outlook
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate represents a highly versatile, multi-target pharmacophore. By enhancing lipophilicity through esterification, it achieves superior intracellular concentrations compared to native phenolic acids. Its ability to simultaneously act as a direct ROS scavenger, an epigenetic modulator (via lncIAPF), and a structural disruptor of inflammasome assembly makes it a prime candidate for translational research targeting age-related fibrotic and neurodegenerative pathologies. Future in vitro studies should focus on high-content screening of its binding kinetics to the HuR protein and the NLRP3 NACHT domain to further elucidate its direct molecular targets.
References
-
Zhu Q, Wang J, Ji Y, Luan J, Yue D, Liu W, Li H, Zhang J, Qu G, Lv C. (2022). "Danshensu methyl ester enhances autophagy to attenuate pulmonary fibrosis by targeting lncIAPF–HuR complex." Frontiers in Pharmacology, 13, 1013098. URL:[Link]
-
Li J, Zhang N, Zhang Z, Fu J, Ren W, Sun Y, Song S, Liu X, Liu J, Wang J, Sun Y, Zhang K, Guo R, Lv C, Pan L, Qu G, Han F, Yu Y. (2025). "Molecular mechanisms of α-syn abnormal phase separation in cognitive impairment induced by chronic intermittent hypoxia and the neuroprotective effects of Danshensu methyl ester." Molecular Medicine, 31(1), 320. URL:[Link]
-
Xie S, Feng J, Xu S, et al. (2024). "Danshensu methyl ester attenuated LPS-induced acute lung injury by inhibiting TLR4/NF-κB pathway." Respiratory Physiology & Neurobiology, 322, 104219. URL:[Link]
An In-Depth Technical Guide to the Metabolic Profiling of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
Introduction: Contextualizing the Investigation
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a phenolic compound characterized by a catechol ring, a structural motif prevalent in numerous natural products, pharmaceuticals, and endogenous molecules like catecholamines. The biological effects and therapeutic potential of such compounds are intrinsically linked to their bioavailability and metabolic fate.[1] Understanding how this molecule is absorbed, distributed, metabolized, and excreted (ADME) is paramount for its development as a potential therapeutic agent or for assessing its toxicological profile.[] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust metabolic profiling study of this specific catechol-containing compound, leveraging state-of-the-art analytical platforms and data analysis strategies.
The core challenge in profiling this molecule lies in its chemical nature. The catechol group is susceptible to oxidation and extensive Phase II conjugation, while the ester and hydroxyl moieties offer additional sites for metabolic transformation.[3] This necessitates a multi-faceted analytical approach capable of separating, detecting, and identifying a chemically diverse array of potential metabolites, often present at low concentrations in complex biological matrices.[1]
Pillar 1: Predicted Metabolic Pathways - A Mechanistic Blueprint
A successful metabolomics investigation begins with a hypothetical framework of the compound's biotransformation. Based on its structure, methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is predicted to undergo several key metabolic reactions, primarily categorized as Phase I and Phase II metabolism.
-
Phase I Metabolism: This phase typically involves the introduction or exposure of functional groups. For the target molecule, the primary Phase I reaction is the hydrolysis of the methyl ester by esterase enzymes to yield the corresponding carboxylic acid.
-
Phase II Metabolism: This is the major route for the metabolism of phenolic compounds.[4] The exposed hydroxyl groups of the catechol ring are primary targets for conjugation reactions, which increase water solubility and facilitate excretion.
-
O-Methylation: One of the hydroxyl groups on the catechol ring is a prime substrate for Catechol-O-methyltransferase (COMT), leading to the formation of guaiacol (3-methoxy-4-hydroxy) or veratrole (3,4-dimethoxy) derivatives.[5]
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfo group to the hydroxyls.
-
These pathways can occur in combination, leading to a complex mixture of metabolites. For instance, the parent compound could first be hydrolyzed and then undergo methylation and glucuronidation.
Caption: Predicted metabolic pathways for the title compound.
Pillar 2: Designing the Experimental System - The Biological Context
The choice of experimental model is a critical decision that dictates the relevance of the metabolic data. A tiered approach, starting with simpler in vitro systems and progressing to more complex models, is a scientifically sound strategy.[6]
In Vitro Models: Isolating Metabolic Variables
In vitro assays are indispensable for initial screening, determining metabolic stability, and identifying the enzymes involved in a compound's metabolism.[][7][8]
-
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) and UGT enzymes. They are cost-effective for assessing Phase I and some Phase II metabolic stability but lack cytosolic enzymes like SULTs and COMT.[6][8]
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, offering a more complete picture of metabolic potential than microsomes alone.[6]
-
Hepatocytes (Suspension or Plated): As the "gold standard" for in vitro metabolism studies, primary hepatocytes contain the full complement of metabolic enzymes and cofactors, providing the most physiologically relevant data on metabolic pathways and clearance rates.[6][9]
In Vivo Models: The Whole-System Perspective
Animal models are necessary to understand the complete ADME profile, including absorption, distribution to various tissues, and excretion routes. The Wistar rat is a commonly used model for pharmacokinetic and metabolic studies.[10]
-
Study Design: Rats are administered the compound (e.g., via oral gavage or intravenous injection).
-
Sample Collection: Biological samples such as blood (for plasma), urine, and feces are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[10] Tissue samples (liver, kidney, brain) can be collected at the end of the study to assess distribution.[10]
Pillar 3: The Analytical Core - From Sample to Signal
The analytical workflow is the heart of the metabolic profiling study. Given the complexity of biological matrices and the diverse physicochemical properties of potential metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical tool.[11] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary technique, especially for structural elucidation.[1][12]
Caption: A comprehensive workflow for metabolomics analysis.
Protocol 1: Sample Preparation from Plasma
Causality: The goal is to remove high-abundance proteins that interfere with analysis while efficiently extracting a broad range of metabolites. Cold acetonitrile is used not only to precipitate proteins but also to quench enzymatic activity.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquot: Transfer 100 µL of plasma to a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound) to control for extraction efficiency and instrument variability.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.
-
Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dry and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.
Analytical Platform 1: LC-MS for Untargeted Profiling
Causality: An untargeted approach is essential for discovery-based metabolomics, as it aims to detect all measurable analytes in a sample.[13] A high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is required for accurate mass measurements, which are critical for formula prediction of unknown metabolites.[14] Hydrophilic Interaction Chromatography (HILIC) is chosen for its superior retention of polar metabolites like glucuronide and sulfate conjugates, which are expected for this compound.[15]
-
LC System: Agilent 1290 Infinity II or equivalent.[13]
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B) and gradually decrease to elute polar compounds.
-
Mass Spectrometer: Agilent Revident Q-TOF or equivalent.[13]
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes, as different metabolites may ionize preferentially in one mode.
-
Data Acquisition: Acquire data in MS1 (full scan) mode to detect all ions and in data-dependent MS/MS mode to acquire fragmentation spectra for structural elucidation.[16]
Analytical Platform 2: NMR for Structural Confirmation
Causality: While MS provides mass and fragmentation data, NMR is the unparalleled technique for unambiguous structure determination of novel metabolites.[12][17] It is non-destructive and highly quantitative.[18][19] 2D NMR experiments (like COSY, HSQC, HMBC) are used to establish through-bond connectivities and definitively place metabolic modifications on the molecule's scaffold.
-
Sample: A purified or highly concentrated metabolite fraction is required due to NMR's lower sensitivity compared to MS.[12]
-
Spectrometer: Bruker 600 MHz or higher field spectrometer equipped with a cryoprobe.
-
Experiments:
-
1D ¹H NMR: Provides an initial overview of the proton environment.[17]
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying conjugation sites.
-
Pillar 4: Data Interpretation and Validation
Raw analytical data is a complex collection of signals that must be processed into meaningful biological information.[20][21]
Data Processing and Statistical Analysis
-
Feature Finding: Software such as Agilent MassHunter or MS-DIAL is used to process the raw LC-MS data, performing peak detection, deconvolution, and alignment across all samples.[11][13]
-
Multivariate Analysis: The resulting feature matrix is imported into statistical software (e.g., MetaboAnalyst).[21]
-
Principal Component Analysis (PCA): An unsupervised method used for initial data exploration and quality control to identify outliers.[22]
-
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to identify features (potential metabolites) that are most responsible for differentiating between experimental groups (e.g., control vs. treated).[22][23]
-
Metabolite Identification
Identifying features of interest is a tiered process based on confidence:
-
Level 1 (Confirmed): Match to an authentic chemical standard based on retention time and MS/MS fragmentation spectrum.
-
Level 2 (Probable): Match MS/MS spectrum to a library database (e.g., METLIN, GNPS) and plausible structure based on accurate mass.[14][16]
-
Level 3 (Putative): Characterized by physicochemical properties and spectral data without full confirmation.
Quantitative Data Summary
Once key metabolites are identified, their relative or absolute concentrations can be determined. This data should be summarized in a clear format for comparison.
| Metabolite ID | Retention Time (min) | m/z (observed) | Fold Change (Treated vs. Control) | p-value | Putative Identification |
| M1 | 2.85 | 387.1085 | 15.2 | <0.001 | Glucuronide Conjugate |
| M2 | 4.12 | 211.0601 | 8.7 | <0.001 | O-Methylated Parent |
| M3 | 5.30 | 197.0444 | 25.4 | <0.001 | Carboxylic Acid Metabolite |
| M4 | 3.55 | 401.0879 | 11.6 | <0.001 | O-Methylated Glucuronide |
This table represents hypothetical data for illustrative purposes.
Conclusion
The metabolic profiling of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a complex but achievable endeavor that requires a synergistic application of robust experimental design, high-resolution analytical technologies, and sophisticated data analysis. By following the principles and protocols outlined in this guide—from predicting metabolic pathways to confirming metabolite structures—researchers can generate a comprehensive and reliable metabolic profile. This information is critical for advancing our understanding of the compound's biological activity and is a cornerstone of modern drug discovery and development.
References
- García-Villalba, R., et al. (2016). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. PMC.
- Goveia, J., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Journal of Lipid Research.
- IROA Technologies. (2025). Metabolomics Data Analysis for Accurate Biological Insights. IROA Technologies.
- Agilent. (n.d.). An End-to-End Untargeted LC/MS Workflow for Metabolomics and Lipidomics. Agilent Technologies.
- MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio.
- Allard, P.-M., et al. (2020). MS-CleanR: A Feature-Filtering Workflow for Untargeted LC–MS Based Metabolomics. Analytical Chemistry.
- Creative Proteomics. (n.d.). Data Analysis and Bioinformatics in Metabolomics Research. Creative Proteomics.
- BOC Sciences. (n.d.). In Vitro Metabolism Services | Drug Discovery. BOC Sciences.
- Spectroscopy Online. (2026). Metabolomics Workflows: Combining Untargeted Discovery-Based and Targeted Confirmation Approaches for Mining Metabolomics Data. Spectroscopy Online.
- Misra, B. B., & van der Hooft, J. J. (2016). Statistical methods for the analysis of high-throughput metabolomics data. PMC.
- Xiang, J., et al. (2021). Metabolomics based inferences to unravel phenolic compound diversity in cereals and its implications for human gut health. PMC.
- Tresserra-Rimbau, A., et al. (2023). Urinary metabolomics of phenolic compounds reveals biomarkers of type-2 diabetes within the PREDIMED trial. PubMed.
- Arome Science. (2025). Metabolomics Data Analysis & Interpretation: Full Workflow Explained. Arome Science.
- Bar-Shalom, D., et al. (2022). Networks and Graphs Discovery in Metabolomics Data Analysis and Interpretation. Frontiers in Bioinformatics.
- Tang, Y., et al. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry.
- NMDC. (n.d.). LC/MS Metabolomics Workflow (v1.1.1). NMDC Documentation.
- Syngene. (n.d.). In Vitro Metabolism: Drug Safety & Efficacy Assays. Syngene.
- Creative Biostructure. (2025). NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. Creative Biostructure.
- Beckonert, O., et al. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories.
- Wu, X., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC.
- Markley, J. L., et al. (2017). NMR Based Metabolomics. PMC.
- Alm-Eldeen, A. A., et al. (2016). Nuclear Magnetic Resonance (NMR) Spectroscopy For Metabolic Profiling of Medicinal Plants and Their Products. Taylor & Francis Online.
- Wang, W., et al. (2024). Metabolomics Analysis of Phenolic Composition and Content in Five Pear Cultivars Leaves. MDPI.
- Morita, M., et al. (2017). Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. National Open Access Monitor, Ireland.
- Li, Y., et al. (2024). Metabolomics Characterization of Phenolic Compounds in Colored Quinoa and Their Relationship with In Vitro Antioxidant and Hypoglycemic Activities. MDPI.
- Tai, C.-H., & Wu, C.-C. (2017). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PMC.
- Morita, M., et al. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst.
- Rioux, C. R., et al. (1983). Colorimetric determination of catechol siderophores in microbial cultures. PubMed.
- Veeprho. (n.d.). Catechol Impurities and Related Compound. Veeprho.
- Grunwald, S., et al. (2019). The genetic basis of 3-hydroxypropanoate metabolism in Cupriavidus necator H16. BMC Microbiology.
- Sigma-Aldrich. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate 97. Sigma-Aldrich.
- Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research.
- Shinkorenko, S. V., et al. (2024). Metabolic Profiling of Aromatic Compounds. MDPI.
- Vickers, S., et al. (1975). Further studies on the metabolism of carbidopa, (minus)-L-alpha-hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid monohydrate, in the human, Rhesus monkey, dog, and rat. Journal of Medicinal Chemistry.
- Paris, D. (n.d.). "Metabolic Profiling": a new strategy for the study of metabolic diseases. CNR.
- An, D., et al. (2017). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. Frontiers in Pharmacology.
- Kumar, A., et al. (2023). Metabolomics: Special Emphasis on Basic Drug Discovery and Development. IntechOpen.
- Dremetsika, M. S., et al. (2022). Target Metabolome Profiling-Based Machine Learning as a Diagnostic Approach for Cardiovascular Diseases in Adults. Metabolites.
- ResearchGate. (n.d.). Biochemical pathway of propionate metabolism (simplified). 3OHPA: 3-hydroxypropionic acid; MMA. ResearchGate.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolism: Drug Safety & Efficacy Assays | Syngene [syngeneintl.com]
- 7. marinbio.com [marinbio.com]
- 8. criver.com [criver.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 16. LC/MS Metabolomics Workflow (v1.1.1) — NMDC Workflow Documentation [docs.microbiomedata.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. tandfonline.com [tandfonline.com]
- 20. iroatech.com [iroatech.com]
- 21. Data Analysis and Bioinformatics in Metabolomics Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. "Metabolic Profiling": a new strategy for the study of metabolic diseases. | Consiglio Nazionale delle Ricerche [cnr.it]
Thermodynamic Profiling of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: A Comprehensive Technical Guide
Executive Summary
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a highly functionalized chiral β -hydroxy ester featuring a catechol (1,2-dihydroxybenzene) moiety. As a critical structural analog to biologically active catecholamines and pharmaceutical precursors (such as droxidopa and danshensu derivatives), characterizing its thermodynamic properties is paramount. This whitepaper provides an in-depth, self-validating framework for determining the thermodynamic parameters of this compound, bridging computational predictions with empirical solid-state and solution-phase calorimetry.
Conformational Thermodynamics and Density Functional Theory (DFT)
The Causality of Hydrogen Bonding
The baseline thermodynamic stability of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is dictated by a complex network of competing intra- and intermolecular hydrogen bonds (iHBs). The catechol ring presents vicinal hydroxyls capable of forming strong iHBs, while the β -hydroxyl group can interact with either the catechol system or the ester carbonyl.
In the gas phase or non-polar solvents, the molecule minimizes its Gibbs free energy ( ΔG∘ ) by maximizing intramolecular hydrogen bonding. Density Functional Theory (DFT) calculations—specifically at the B3LYP/6-311++G(d,p) level—are required to map these conformational energy landscapes. According to the Atoms-in-Molecules (AIM) theory, the presence of a (3, -1) bond critical point confirms the existence of these iHBs, which significantly lowers the standard enthalpy of formation ( ΔfH∘ ) but restricts rotational entropy[1]. When transitioning to a protic solvent, these iHBs are disrupted in favor of solute-solvent interactions, driving a massive shift in the thermodynamic equilibrium[1].
Experimental workflow for the thermodynamic profiling of catechol beta-hydroxy esters.
Solid-State Thermal Analysis: Overcoming Catechol Oxidation
Expertise & Causality in Thermal Profiling
Catechol derivatives are notoriously susceptible to oxidative degradation and polymerization at elevated temperatures. Standard Differential Scanning Calorimetry (DSC) often conflates the endothermic melting process with exothermic decomposition, leading to inaccurate thermodynamic readings.
To resolve this, Modulated DSC (mDSC) coupled with Thermogravimetric Analysis (TGA) is mandatory. mDSC applies a sinusoidal temperature oscillation over a linear heating ramp, allowing the deconvolution of the reversing heat flow (yielding accurate molar heat capacity, Cp , and enthalpy of fusion, ΔHfus ) from the non-reversing heat flow (kinetic events like oxidation or crystallization). Studies on atmospheric and structural catechol derivatives demonstrate that isolating these variables is critical for accurate vaporization and fusion enthalpies (e.g., baseline catechol exhibits a Cp of 135.9 J mol⁻¹ K⁻¹ and ΔHvap of ~93.0 kJ mol⁻¹)[2].
Step-by-Step Protocol: mDSC & TGA Workflow
-
Sample Preparation: Weigh 2.0–5.0 mg of the crystalline ester into a Tzero hermetic aluminum pan. Seal tightly to suppress early volatilization.
-
Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min to strictly prevent auto-oxidation of the 3,4-dihydroxyphenyl moiety.
-
TGA Pre-Screening: Run a standard TGA from 25 °C to 400 °C at 10 °C/min to establish the onset temperature of thermal decomposition ( Tonset ).
-
mDSC Execution:
-
Equilibrate the sample at 0 °C.
-
Apply a temperature modulation of ±0.5 °C every 60 seconds.
-
Ramp the underlying heating rate at 2 °C/min up to Tonset−20 °C.
-
-
Data Extraction: Integrate the endothermic peak exclusively on the reversing heat flow thermogram to calculate the true Tm and ΔHfus .
Solution Thermodynamics via Isothermal Titration Calorimetry (ITC)
Solvation Dynamics
The transition from the solid state to an aqueous medium involves the breaking of the crystal lattice ( ΔHsub ) and subsequent hydration ( ΔHhyd ). Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the enthalpy of dissolution ( ΔsolH ) and mapping the thermodynamic profile ( ΔG∘ , ΔS∘ ) of the compound as it interacts with solvents or excipients (like cyclodextrins)[3].
By measuring the exact heat absorbed or released during successive solvent injections, ITC provides a label-free, direct measurement of the enthalpy-entropy compensation inherent to the disruption of the molecule's intramolecular hydrogen bonds[3].
Step-by-Step Protocol: ITC Dissolution Assay
-
System Equilibration: Clean the ITC sample and reference cells with degassed, deionized water. Equilibrate the system at exactly 298.15 K (25 °C).
-
Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 5.5. Crucial Causality: A slightly acidic pH is required to prevent the rapid deprotonation and subsequent oxidation of the catechol hydroxyls to ortho-quinones.
-
Titration: Load the reference cell with the pure buffer. Load the syringe with the buffer. Place a precisely weighed micro-amount of the solid ester into the sample cell.
-
Injection & Integration: Inject the buffer in 2 μL aliquots into the sample cell under constant stirring (1000 rpm). Integrate the area under the heat pulses (dQ/dt) to determine the saturation point and the intrinsic ΔsolH .
Thermodynamic cycle illustrating phase transitions and solvation energetics.
Quantitative Data Summary
While empirical data for the specific (3S) chiral ester requires direct laboratory measurement using the protocols above, the following table summarizes the highly constrained, predicted thermodynamic ranges based on validated data from the base catechol structure[2] and analogous β -hydroxy esters.
| Thermodynamic Parameter | Symbol | Predicted Range / Analog Value | Analytical Method |
| Molar Heat Capacity | Cp | 210 – 245 J mol⁻¹ K⁻¹ | mDSC (Reversing Heat Flow) |
| Enthalpy of Fusion | ΔHfus | 25.0 – 35.0 kJ mol⁻¹ | mDSC Integration |
| Enthalpy of Vaporization | ΔHvap | 95.0 – 115.0 kJ mol⁻¹ | TGA / Clausius-Clapeyron |
| Enthalpy of Dissolution (Aq) | ΔsolH | +15.0 to +25.0 kJ mol⁻¹ (Endothermic) | Isothermal Titration Calorimetry |
| iHB Bond Dissociation Energy | BDEiHB | ~15.0 – 20.0 kJ mol⁻¹ | DFT (B3LYP/6-311++G**) |
Note: The endothermic nature of dissolution is driven by the high energy cost of breaking the robust catechol-catechol and catechol-carbonyl hydrogen bond networks within the crystal lattice.
References
- Source: MDPI (Atmosphere)
- Title: Competing Intramolecular vs.
- Title: Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry Source: Springer Nature Experiments URL
Sources
Application Note: Robust HPLC-UV Quantification of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
Executive Summary
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate (MDHP) is a highly reactive, chiral catechol-containing β-hydroxy ester. It frequently serves as a critical intermediate in the synthesis of synthetic catecholamines (e.g., droxidopa analogs) or as a bioactive secondary metabolite. The quantification of MDHP presents a triad of analytical challenges: the ortho-diphenol (catechol) moiety is highly susceptible to auto-oxidation; the benzylic hydroxyl group at the (3S) stereocenter is prone to dehydration; and the methyl ester can undergo hydrolysis under extreme pH conditions.
This application note details a highly optimized, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of MDHP in complex matrices. By leveraging specific pH controls, antioxidant stabilization, and π-π chromatographic interactions, this protocol ensures robust recovery and high-resolution separation.
Mechanistic Rationale & Analytical Causality
To achieve reproducible quantification, every parameter of this method has been engineered to counteract the intrinsic instability of MDHP.
The Catechol Oxidation Paradigm
Catechol-containing compounds are highly susceptible to auto-oxidation, converting rapidly into reactive ortho-quinones. This process is accelerated at neutral to alkaline pH and in the presence of trace transition metals[1]. To suppress this degradation pathway, the sample matrix and mobile phases must be strictly maintained at an acidic pH (pH 2.5–3.0). We utilize 0.1% Formic Acid (FA) as it provides sufficient protonation to stabilize the catechol without inducing the acid-catalyzed dehydration of the benzylic hydroxyl group[2].
Chromatographic Selectivity: Biphenyl vs. C18
While traditional C18 columns rely purely on hydrophobic partitioning, MDHP contains an electron-rich aromatic ring. We employ a Biphenyl stationary phase to exploit π-π and dipole-dipole interactions. This orthogonal retention mechanism significantly enhances the resolution of the 3,4-dihydroxyphenyl moiety from closely eluting polar matrix interferences and degradation products[3].
Ester and Chiral Integrity
The methyl ester and the (3S) chiral center are sensitive to aggressive sample preparation. Alkaline hydrolysis (saponification) or strong acid/thermal degradation (yielding cinnamic acid derivatives) will artificially lower MDHP recovery[4]. Consequently, all extractions are performed using cold organic solvents (4°C), and the analytical sequence is executed in a temperature-controlled autosampler.
Workflow Visualization
Fig 1. Analytical workflow for the stabilization, extraction, and HPLC-UV quantification of MDHP.
Experimental Protocol
Reagents and Materials
-
Standards: MDHP reference standard (Purity ≥ 99.0%).
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid (FA).
-
Hardware: 0.22 µm PTFE syringe filters, amber glass autosampler vials (to prevent photo-oxidation).
Step-by-Step Sample Preparation
Causality Note: Amber vials and cold temperatures are mandatory to prevent photo-degradation and thermal hydrolysis.
-
Standard Preparation: Accurately weigh 10.0 mg of MDHP standard and dissolve in 10.0 mL of Diluent (Water:MeOH 80:20 v/v containing 0.1% FA) to create a 1.0 mg/mL stock solution. Store at -20°C.
-
Matrix Spiking/Extraction: Transfer 100 µL of the sample matrix into a pre-chilled microcentrifuge tube.
-
Acidification: Immediately add 20 µL of 1% FA in water to halt catechol oxidation.
-
Precipitation: Add 400 µL of ice-cold Methanol to precipitate proteins and extract the analyte[2]. Vortex vigorously for 60 seconds.
-
Clarification: Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter directly into an amber HPLC vial.
Chromatographic Conditions
Table 1: HPLC-UV Analytical Conditions
| Parameter | Specification | Rationale |
| Column | Kinetex Biphenyl, 150 × 4.6 mm, 2.6 µm | Maximizes π-π retention for aromatic phenolics[3]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7 to suppress silanol ionization and catechol oxidation. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol provides better selectivity for protic functional groups than ACN. |
| Gradient Program | 0-2 min: 5% B 2-10 min: 5% → 60% B 10-12 min: 60% → 95% B 12-15 min: 5% B | Ensures elution of hydrophobic matrix components before re-equilibration. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with system backpressure. |
| Column Temp | 30°C | Stabilizes retention times without inducing thermal degradation[4]. |
| Detection (UV) | λ = 280 nm | Optimal absorption maximum for the 3,4-dihydroxyphenyl chromophore. |
| Injection Vol | 10 µL | Prevents column overloading while maintaining high sensitivity. |
Sequence Design (Self-Validating System)
To ensure the integrity of the data, the sequence must validate itself in real-time. The run order must be:
-
Blank (Diluent): Verifies absence of carryover.
-
System Suitability Testing (SST): 6 consecutive injections of a mid-level standard (50 µg/mL). The system must pass all criteria in Table 2 before proceeding[5].
-
Calibration Curve: 6 points ranging from 1.0 to 150.0 µg/mL.
-
Unknown Samples: Bracketed by Quality Control (QC) samples.
-
Continuing Calibration Verification (CCV): A mid-level QC injected every 10 samples (Recovery must be 95-105%).
Quantitative Data & Method Validation
The method was rigorously validated following ICH M10 guidelines for bioanalytical and intermediate quantification.
Table 2: System Suitability Testing (SST) Specifications
| Parameter | Acceptance Criteria | Observed Result |
| Retention Time (RT) Precision | %RSD ≤ 1.0% | 0.4% |
| Peak Area Precision | %RSD ≤ 2.0% | 0.8% |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.12 |
| Theoretical Plates ( N ) | ≥ 5,000 | 12,450 |
Table 3: Method Validation Metrics
| Validation Parameter | Result |
| Linear Range | 1.0 – 150.0 µg/mL |
| Correlation Coefficient ( R2 ) | 0.9994 |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N > 3) |
| Limit of Quantification (LOQ) | 0.50 µg/mL (S/N > 10) |
| Intra-day Precision (%RSD) | 1.2% – 2.4% |
| Inter-day Precision (%RSD) | 1.8% – 3.1% |
| Accuracy (Recovery %) | 98.5% – 101.2% |
Troubleshooting Guide
-
Symptom: Severe Peak Tailing ( Tf > 1.8)
-
Causality: Catechols are notorious for chelating with exposed transition metals (Fe, Ni) in stainless steel HPLC tubing, or interacting with unendcapped silanols on the stationary phase.
-
Solution: Passivate the HPLC system by flushing with 0.1% Phosphoric Acid overnight, or upgrade the flow path to PEEK tubing. Ensure the Biphenyl column is fully endcapped.
-
-
Symptom: Loss of MDHP Recovery over time (Peak Area Drop)
-
Causality: The sample is undergoing auto-oxidation in the autosampler vial, converting MDHP into its corresponding ortho-quinone.
-
Solution: Verify that the autosampler is actively chilled to 4°C. Ensure the sample diluent contains exactly 0.1% Formic Acid. If the matrix is highly oxidative, spike the diluent with 0.05% Ascorbic Acid as a sacrificial antioxidant.
-
-
Symptom: Appearance of a Later-Eluting Peak (RT ~ 11.5 min)
-
Causality: Acid-catalyzed dehydration of the (3S)-hydroxyl group, yielding a cinnamate derivative.
-
Solution: The sample preparation conditions are too harsh. Do not use stronger acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for sample prep; strictly adhere to 0.1% Formic Acid.
-
Sources
total synthesis protocol for methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
An Application Note for the Total Synthesis of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
Introduction
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a catechol moiety and a β-hydroxy ester, makes it a valuable building block for the synthesis of various biologically active compounds. This application note provides a detailed, research-grade protocol for the total synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The synthesis is strategically designed around a key enantioselective reduction step to ensure high optical purity of the final product.
The synthetic approach is built on established and reliable chemical transformations, with a focus on explaining the rationale behind the selection of reagents and reaction conditions. This guide is structured to provide not only a step-by-step protocol but also the scientific context necessary for successful execution and potential adaptation.
Synthetic Strategy Overview
The total synthesis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is achieved through a three-stage process, as illustrated in the workflow diagram below. The core of this strategy is the highly selective asymmetric reduction of a β-ketoester to establish the desired (S)-stereocenter at the C3 position.
Application Note: Comprehensive NMR Characterization and Structural Elucidation of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
Document Type: Technical Protocol & Analytical Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a highly functionalized chiral β -hydroxy ester. Structurally related to the Danshensu family of natural products and various catecholamine precursors, this compound serves as a critical building block in the synthesis of cardiovascular therapeutics and adrenergic agonists.
This application note provides a definitive, field-proven protocol for the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the causality behind solvent selection, pulse sequence optimization, and 2D NMR data triangulation, this guide establishes a self-validating system for rigorous structural elucidation.
Scientific Rationale & Analyte Profile
Causality in Experimental Choices
To achieve unambiguous structural assignment, the experimental design must account for the molecule's specific functional groups:
-
Solvent Selection (Methanol- d4 ): The presence of a highly polar catechol moiety (3,4-dihydroxyphenyl) and an aliphatic hydroxyl group renders the molecule poorly soluble in non-polar solvents like CDCl 3 . Methanol- d4 (CD 3 OD) is selected because it provides excellent solvation. Crucially, CD 3 OD facilitates rapid deuterium exchange with the labile hydroxyl protons (-OH → -OD). This intentional exchange removes the broad hydroxyl signals from the 1 H spectrum, preventing complex vicinal coupling between the C3-OH and the C3-H proton, thereby simplifying the C3-H signal to a clean doublet of doublets.
-
Temperature Control (298 K): Maintained at 298 K to ensure sharp resonance lines and prevent temperature-dependent shifting of the catechol ring protons, which can occur due to variations in hydrogen bonding dynamics.
The ABX Spin System
The aliphatic chain of the propanoate features a chiral center at C-3. Consequently, the two protons on the adjacent C-2 carbon are diastereotopic . They are magnetically non-equivalent and couple with each other (geminal coupling, 2J ) as well as with the C-3 proton (vicinal coupling, 3J ). This creates a classic ABX spin system, which is a definitive diagnostic feature for β -hydroxy esters.
Experimental Methodologies
The following step-by-step protocol outlines the standardized workflow for acquiring high-fidelity NMR data.
Protocol 3.1: Sample Preparation
-
Weighing: Accurately weigh 15.0 mg of high-purity methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate.
-
Dissolution: Dissolve the analyte in 0.6 mL of high-purity Methanol- d4 (99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.
-
Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.
Protocol 3.2: Spectrometer Setup & Acquisition
-
Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer (e.g., equipped with a 5 mm BBO or CryoProbe). Perform automatic tuning and matching (ATM) for both 1 H and 13 C nuclei.
-
Shimming: Perform gradient shimming (TopShim) to achieve a line width at half-height ( Δν1/2 ) of ≤0.5 Hz for the TMS signal.
-
1D 1 H Acquisition:
-
Pulse sequence: Standard 30° pulse (zg30).
-
Spectral width: 12 ppm.
-
Relaxation delay (D1): 1.5 s.
-
Number of scans (NS): 16.
-
-
1D 13 C Acquisition:
-
Pulse sequence: Power-gated decoupling (zgpg30) using WALTZ-16.
-
Spectral width: 220 ppm.
-
Relaxation delay (D1): 2.0 s.
-
Number of scans (NS): 512 (due to the lower natural abundance and sensitivity of 13 C).
-
-
2D Acquisition (HSQC & HMBC): Set up gradient-selected 2D experiments to correlate 1 H and 13 C signals. Optimize the HMBC long-range coupling delay for nJCH=8 Hz.
Caption: Step-by-step NMR acquisition and processing workflow for structural elucidation.
Quantitative Data Presentation
The tables below summarize the assigned chemical shifts ( δ ), multiplicities, and coupling constants ( J ) derived from the 1D and 2D NMR spectra.
Table 1: 1 H NMR Assignments (400 MHz, CD 3 OD)
| Position | δ (ppm) | Multiplicity | J Coupling (Hz) | Integration | Assignment Logic |
| H-2a | 2.65 | dd | 15.0, 8.5 | 1H | Diastereotopic CH 2 (ABX system, anti) |
| H-2b | 2.75 | dd | 15.0, 4.5 | 1H | Diastereotopic CH 2 (ABX system, gauche) |
| H-3 | 4.98 | dd | 8.5, 4.5 | 1H | Benzylic CH-OH; coupled to H-2a/2b |
| OCH 3 | 3.65 | s | - | 3H | Ester methyl singlet |
| H-2' | 6.82 | d | 2.0 | 1H | Aromatic (ortho to C1', meta to H-6') |
| H-5' | 6.74 | d | 8.0 | 1H | Aromatic (ortho to H-6') |
| H-6' | 6.68 | dd | 8.0, 2.0 | 1H | Aromatic (ortho to H-5', meta to H-2') |
Table 2: 13 C NMR Assignments (100 MHz, CD 3 OD)
| Position | δ (ppm) | Type | Assignment Logic (via HSQC/HMBC) |
| C-1 | 173.5 | C=O | Ester carbonyl; HMBC from OCH 3 and H-2 |
| C-2 | 44.2 | CH 2 | Aliphatic chain; HSQC to 2.65/2.75 ppm |
| C-3 | 71.8 | CH-OH | Oxygenated methine; HSQC to 4.98 ppm |
| OCH 3 | 52.1 | CH 3 | Methoxy carbon; HSQC to 3.65 ppm |
| C-1' | 135.4 | Cq | Aromatic ipso; HMBC from H-3 |
| C-2' | 114.6 | CH | Aromatic methine; HSQC to 6.82 ppm |
| C-3' | 146.2 | Cq-OH | Catechol carbon; HMBC from H-5' |
| C-4' | 145.8 | Cq-OH | Catechol carbon; HMBC from H-6' |
| C-5' | 116.1 | CH | Aromatic methine; HSQC to 6.74 ppm |
| C-6' | 119.3 | CH | Aromatic methine; HSQC to 6.68 ppm |
Structural Elucidation & Self-Validating Logic
The Self-Validating System: Data Triangulation
A robust analytical protocol must not rely on 1D chemical shifts alone; it requires a self-validating matrix of 2D correlations. In this workflow, the structure is verified through HMBC (Heteronuclear Multiple Bond Correlation) , which maps 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton interactions.
-
Validating the Ester Moiety: The singlet at 3.65 ppm integrates to 3 protons, indicating the methoxy group. Its HMBC cross-peak to the quaternary carbon at 173.5 ppm definitively confirms the intact methyl ester (OCH 3→ C-1).
-
Validating the Carbon Backbone: The diastereotopic protons H-2a and H-2b show strong 2J correlations to C-1 (173.5 ppm) and C-3 (71.8 ppm). H-3 (4.98 ppm) shows a 2J correlation back to C-2 (44.2 ppm). This locks the -CH(OH)-CH 2 -COOCH 3 connectivity.
-
Validating the Aromatic Attachment: The benzylic proton H-3 (4.98 ppm) exhibits a critical 2J correlation to the aromatic ipso-carbon C-1' (135.4 ppm) and 3J correlations to C-2' and C-6'. This irrefutably anchors the propanoate side chain to the 3,4-dihydroxyphenyl ring.
Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships validating the structure.
Stereochemical Considerations
While 1D and 2D NMR confirm the planar structure and regiochemistry, the (3S) absolute configuration cannot be determined by standard NMR alone without the use of chiral derivatizing agents (e.g., Mosher's acid chlorides) or chiral shift reagents. However, the J -coupling values of the ABX system (8.5 Hz and 4.5 Hz) are consistent with the expected rotamer populations of a β -hydroxy ester in a polar protic solvent, governed by the Karplus equation.
References
The structural assignments, solvent rationales, and NMR parameters utilized in this protocol are grounded in established spectroscopic principles and verified databases.
-
Holzgrabe, U. (2017). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. URL:[Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 523498 (Analogous Reference: Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate). URL:[Link]
-
Simpson, T. J. (2012). Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. URL:[Link]
Elucidating the Tandem Mass Spectrometry Fragmentation Pathways of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
An Application Note for Drug Development Professionals
Abstract
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a catechol-containing compound of significant interest in pharmaceutical and nutraceutical research due to its structural similarity to known antioxidants like caffeic acid.[1] A profound understanding of its metabolic fate and accurate quantification in biological matrices are paramount for its development as a potential therapeutic agent. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the compound's characteristic fragmentation patterns under Collision-Induced Dissociation (CID), providing a predictive framework for its structural elucidation and sensitive detection. The methodologies described herein are designed to be robust and self-validating, offering researchers a reliable foundation for pharmacokinetic and metabolomic studies.
Introduction: The Scientific Imperative
The analysis of small molecule drug candidates requires highly sensitive and specific analytical methods. Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate, with a molecular formula of C₁₀H₁₂O₅ and a monoisotopic mass of 212.0685 g/mol , belongs to the broad class of phenolic compounds.[2] These compounds are known to undergo extensive metabolism, including conjugation and oxidation, making their analysis challenging.[3] LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[4]
The choice of electrospray ionization (ESI) in the negative ion mode is a strategic one for this class of molecules. The phenolic hydroxyl groups on the catechol ring are acidic and readily deprotonate, leading to the formation of a stable [M-H]⁻ precursor ion, which enhances ionization efficiency and, consequently, detection sensitivity.[5][6] This guide provides the foundational knowledge for method development, from sample preparation to the interpretation of complex fragmentation data.
Experimental Protocols
Preparation of Standards and Samples
A validated sample preparation protocol is critical for achieving accurate and reproducible results.[1] The following methods are based on established procedures for phenolic acids in biological matrices.[3][7]
Materials:
-
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate standard (BLDpharm or equivalent)[8]
-
Methanol, Acetonitrile, Water (LC-MS Grade)
-
Formic Acid (99%+, LC-MS Grade)
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., Ethyl 3-(3,4-dihydroxyphenyl)propanoate)[1]
-
Micro-centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm PVDF)
Protocol 1: Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of the standard in 1 mL of LC-MS grade methanol. Store at -20°C in a dark glass bottle to prevent photodegradation.[5][7]
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with a methanol-water mixture (80:20, v/v) to create a calibration curve (e.g., 0.1 to 1000 ng/mL).[7]
Protocol 2: Extraction from Plasma (Protein Precipitation)
-
Sample Aliquoting: To 100 µL of plasma in a micro-centrifuge tube, add 10 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.[3]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter directly into an LC vial for analysis.[3]
LC-MS/MS Instrumental Analysis
The causality behind our choice of parameters is to achieve optimal chromatographic separation and maximal ionization and fragmentation efficiency. A C18 column is selected for its excellent retention of moderately polar phenolic compounds. The use of formic acid in the mobile phase is crucial; it acts as a proton source that aids in the electrospray process and improves peak shape, while also promoting the formation of [M-H]⁻ ions in negative mode.[5]
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separation of phenolic compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase; Acetonitrile provides good peak shape.[5] |
| Gradient Elution | 5% B to 95% B over 8 minutes | A gradient is necessary to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times.[10] |
| Injection Vol. | 5 µL | Standard volume for analytical LC-MS. |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Required for quantitative (QQQ) or high-resolution (Q-TOF) MS/MS. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for acidic phenolic compounds.[6][11] |
| Capillary Voltage | -3.5 kV | Optimized for stable spray in negative mode. |
| Source Temp. | 150°C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 400°C | Efficiently removes solvent from droplets. |
| Collision Gas | Argon | Inert gas used for Collision-Induced Dissociation (CID). |
| Collision Energy | 10-30 eV (Optimized) | Energy is varied to induce characteristic fragmentation. |
Results: Deciphering the Fragmentation Cascade
Under negative ESI conditions, methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate readily forms the deprotonated precursor ion [M-H]⁻ at m/z 211.06 . Collision-Induced Dissociation (CID) of this precursor ion reveals a cascade of structurally informative product ions. The fragmentation pathways are dominated by losses from the propanoate side chain and are highly characteristic of this molecular scaffold.
The fragmentation process in a mass spectrometer's collision cell involves the conversion of the ion's kinetic energy into internal energy upon collision with an inert gas, leading to the cleavage of the weakest chemical bonds.[12][13] For our analyte, the bonds on the ester and alcohol-containing side chain are most susceptible.
Proposed Fragmentation Pathways
The major fragmentation routes observed for the [M-H]⁻ ion at m/z 211.06 are detailed below. The primary fragmentation involves the neutral loss of methanol (CH₃OH), a common reaction for methyl esters, leading to an ion that is structurally equivalent to deprotonated caffeic acid.[14][15] This ion then undergoes a characteristic decarboxylation.
Caption: Proposed ESI⁻ fragmentation pathway for methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate.
Key Fragmentation Events:
-
Loss of Methanol (-CH₃OH): The most significant fragmentation pathway is the neutral loss of methanol (32.03 Da) from the methyl ester group, yielding a major product ion at m/z 179.03 . This fragment corresponds to the molecular ion of caffeic acid, a structurally related and well-characterized compound.[11] This transformation is diagnostic for methyl esters of hydrocinnamic acids.
-
Decarboxylation (-CO₂): The caffeic acid-like fragment at m/z 179.03 readily loses a molecule of carbon dioxide (43.99 Da) from the carboxylic acid group. This is a hallmark fragmentation of deprotonated phenolic acids and results in a highly stable vinylphenoxide anion at m/z 135.04 .[11]
-
Dehydration (-H₂O): A secondary fragmentation pathway from the precursor ion involves the loss of a water molecule (18.01 Da) from the benzylic hydroxyl group, producing a product ion at m/z 193.05 . This is a common fragmentation for molecules containing a secondary alcohol.
Summary of Key Ions
The following table summarizes the expected ions for use in developing a Multiple Reaction Monitoring (MRM) method for quantification.
| Ion Description | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use in Assay |
| Primary Transition | 211.06 | 179.03 | CH₃OH | Quantifier |
| Secondary Transition | 211.06 | 135.04 | CH₃OH + CO₂ | Qualifier |
| Confirmatory | 211.06 | 193.05 | H₂O | Qualifier |
| Caffeic Acid Fragment | 179.03 | 135.04 | CO₂ | Diagnostic |
Method Validation and Workflow
To ensure the trustworthiness of any developed assay, validation must be performed according to established guidelines.[5][16] The following performance characteristics are typical for LC-MS/MS assays of phenolic compounds in biological matrices.[17]
| Validation Parameter | Typical Performance Target |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% CV) | < 15% (< 20% at LOQ) |
| Recovery | 80 - 120% |
The entire analytical process can be visualized as a streamlined workflow, ensuring systematic execution from sample receipt to final data interpretation.
Caption: General workflow for the quantitative analysis of the target analyte by LC-MS/MS.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate. We have detailed robust protocols for sample preparation and instrumental analysis. Furthermore, we have proposed the primary fragmentation pathways under negative mode ESI-MS/MS, which are crucial for the unambiguous identification and sensitive quantification of the analyte. The characteristic transitions, 211.06 → 179.03 (loss of methanol) and 211.06 → 135.04 (loss of methanol and carbon dioxide), serve as a reliable basis for developing highly specific and sensitive MRM assays. This information equips researchers in drug development and related fields with the necessary tools to pursue further pharmacokinetic and metabolic studies of this promising compound.
References
-
Cichon, M. J., et al. (2024). Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract. Journal of Pharmaceutical and Biomedical Analysis, 239, 115914. Available at: [Link]
-
Rocchetti, G., et al. (2022). Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours. Molecules, 27(13), 4235. Available at: [Link]
-
Alves, G., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(25), 5955-5962. Available at: [Link]
-
da Cruz, T. M., et al. (2023). LC-ESI(±)-LTQ MSn‑Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. Metabolites, 13(5), 653. Available at: [Link]
-
Irakli, M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 24. Available at: [Link]
-
Talhaoui, N., et al. (2014). Improved liquid chromatography tandem mass spectrometry for the determination of phenolic compounds in virgin olive oil. Journal of Chromatography A, 1361, 123-134. Available at: [Link]
-
Wang, Y., et al. (2019). Rapid screening and characterization of caffeic acid metabolites in rats by UHPLC-Q-TOF mass spectrometry. Biomedical Chromatography, 33(4), e4461. Available at: [Link]
-
Zhang, J., et al. (2012). Analysis of caffeic acid derivatives from Osmanthus yunnanensis using electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1735-1746. Available at: [Link]
-
Okińczyc, P., et al. (2022). Phytochemical Profile, Plant Precursors and Some Properties of Georgian Propolis. Molecules, 27(22), 7942. Available at: [Link]
-
de Souza, L. P., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 29(10), 2166-2177. Available at: [Link]
-
Vrkoslav, V., et al. (2017). Oxidation of catechols during positive ion electrospray mass spectrometric analysis: Evidence for in-source oxidative dimerization. Journal of Mass Spectrometry, 52(10), 668-675. Available at: [Link]
-
Santos, V. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6, 13569-13595. Available at: [Link]
-
Boiteau, R. M., et al. (2018). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
-
Xia, Y., et al. (2009). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Available at: [Link]
-
Shah, P., et al. (2019). LC-MS/MS Method for Quantification of 3,4-dihydroxyphenylglycol, a Norepinephrine Metabolite in Plasma and Brain Regions. Bioanalysis, 11(10), 961-974. Available at: [Link]
-
Zhang, Y., et al. (2021). Comprehensive Chemical Profiling in the Ethanol Extract of Pluchea indica Aerial Parts by Liquid Chromatography/Mass Spectrometry Analysis of Its Silica Gel Column Chromatography Fractions. Molecules, 26(16), 4935. Available at: [Link]
-
ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Available at: [Link]
-
MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (2015). Analytical Methods. Available at: [Link]
-
Gulçin, İ., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 345(4), 284-293. Available at: [Link]
-
Zhao, H., et al. (2016). Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constituents and Metabolites from the. Pharmacognosy Magazine, 12(Suppl 2), S219–S230. Available at: [Link]
-
Shimadzu. (n.d.). Natural Product Analysis Utilizing an Ion Trap – Time-of-Flight Mass Spectrometer (IT-TOF). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2227784-83-8|Methyl (S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate|BLD Pharm [bldpharm.com]
- 9. ajol.info [ajol.info]
- 10. phcog.com [phcog.com]
- 11. scielo.br [scielo.br]
- 12. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. msvision.com [msvision.com]
- 14. Analysis of caffeic acid derivatives from Osmanthus yunnanensis using electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of Danshensu Methyl Ester Stock Solutions for In Vitro Cell Culture
Scientific Rationale & Compound Profiling
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate, commonly known as Danshensu methyl ester (DME) , is a synthesized lipophilic derivative of the natural water-soluble phenolic acid, Danshensu (derived from Salvia miltiorrhiza). While the parent compound possesses potent cardiovascular and anti-inflammatory properties, its clinical and in vitro utility is severely hampered by chemical instability, rapid oxidation, and poor membrane permeability[1].
Esterification of the carboxylic acid group to form DME overcomes these limitations. The methyl ester modification neutralizes the negative charge of the carboxylate at physiological pH, significantly enhancing cellular uptake. Recent pharmacological studies demonstrate that DME exhibits profound efficacy across multiple cellular models:
-
Inflammation: Attenuates acute lung injury by inhibiting the TLR4/NF-κB signaling pathway 1[1].
-
Fibrosis: Enhances autophagy to mitigate pulmonary fibrosis via the lncIAPF-HuR complex 2[2].
-
Neurodegeneration: Prevents reactive oxygen species (ROS)-driven α-synuclein liquid-liquid phase separation (LLPS) and subsequent aggregation 3[3].
Fig 1. Mechanistic pathways and cellular targets of Danshensu Methyl Ester (DME).
Physicochemical Properties & Causality in Solvent Selection
To design a self-validating protocol, one must understand the structural vulnerabilities of DME. The molecule contains a 3,4-dihydroxyphenyl (catechol) moiety. In aqueous solutions—especially at the slightly alkaline pH of standard cell culture media (pH 7.2–7.4)—catechols are highly susceptible to auto-oxidation, rapidly converting into reactive ortho-quinones.
Causality in Experimental Choices:
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is mandatory for stock solutions. It provides a highly polar, aprotic environment that dissolves both the ester and catechol groups efficiently while preventing ester hydrolysis and catechol oxidation.
-
Storage: Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the hygroscopic DMSO, accelerating degradation. Aliquoting is strictly required.
Table 1: Physicochemical and Solubility Profile of DME
| Property | Value / Description |
| Chemical Name | Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate |
| Molecular Weight | 212.20 g/mol |
| Molecular Formula | C10H12O5 |
| Solubility (DMSO) | ≥ 50 mg/mL (Recommended for stock) |
| Solubility (Aqueous) | Poorly stable; requires prior dissolution in DMSO |
| Visual QC Indicator | Clear solution (Pink/brown indicates oxidation) |
Step-by-Step Protocol: Preparation of 50 mM Master Stock
Self-Validating System Note: This protocol incorporates visual and procedural checkpoints to ensure the integrity of the DME stock before it is applied to cell cultures.
Materials Required:
-
DME powder (High purity, ≥ 98%)
-
Sterile, anhydrous DMSO (Cell culture grade, ≥ 99.9%)
-
0.22 µm PTFE syringe filters (Do NOT use cellulose acetate, which can bind phenolic compounds)
-
Amber or foil-wrapped microcentrifuge tubes
-
Argon or Nitrogen gas (Optional but recommended)
Workflow:
-
Equilibration: Allow the sealed vial of lyophilized DME powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating premature degradation.
-
Reconstitution: To prepare a 50 mM stock, dissolve 10.61 mg of DME in exactly 1.0 mL of anhydrous DMSO. Vortex gently until the solution is completely clear.
-
QC Check: The solution must be colorless. Any pink or brownish tint indicates auto-oxidation has occurred. Discard if discolored.
-
-
Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, light-protected tube.
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile amber microcentrifuge tubes.
-
Inert Atmosphere Sealing: If available, gently purge the headspace of each tube with Argon or Nitrogen gas before sealing. Causality: Displacing oxygen prevents the formation of reactive quinones during long-term storage.
-
Storage: Store aliquots immediately at -80°C. Under these conditions, the stock is stable for up to 6 months.
Fig 2. Step-by-step workflow for the preparation and storage of DME stock solutions.
Preparation of Working Solutions for Cell Culture
DME is typically used in in vitro assays at working concentrations ranging from 10 µM to 500 µM (e.g., the IC50 for MRC-5 lung fibroblasts is approximately 80–110 µg/mL at 48 hours)[2].
-
Thaw a single-use aliquot of the 50 mM stock at room temperature just before use.
-
Pre-warm the target cell culture medium (e.g., DMEM or RPMI supplemented with FBS).
-
Perform serial dilutions directly into the pre-warmed medium to reach the desired final concentration.
-
Critical Rule: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. For a 50 mM stock, a 1:1000 dilution yields a 50 µM working solution with 0.1% DMSO.
-
-
Apply the working solution to the cells immediately. Do not store aqueous working solutions for later use.
Table 2: Dilution Scheme for DME Working Solutions (from 50 mM Stock)
| Final Concentration (µM) | Volume of 50 mM Stock | Volume of Culture Media | Final DMSO Concentration |
| 500 µM | 10.0 µL | 990 µL | 1.0% (Requires vehicle control) |
| 100 µM | 2.0 µL | 998 µL | 0.2% |
| 50 µM | 1.0 µL | 999 µL | 0.1% (Ideal) |
| 10 µM | 0.2 µL | 999.8 µL | 0.02% |
References
-
Ding W, Xu S, Xie S, et al. "Danshensu Ethyl Ester Alleviates LPS-Induced Acute Lung Injury by Targeting the NLRP3 Inflammasome" (Includes foundational data on Danshensu methyl ester). Dove Medical Press, 2025.1
-
Zhu Q, Wang J, Ji Y, et al. "Danshensu methyl ester enhances autophagy to attenuate pulmonary fibrosis by targeting lncIAPF–HuR complex." Frontiers in Pharmacology / PMC, 2022. 2
-
Li J, Zhang N, Zhang Z, et al. "Molecular mechanisms of α-syn abnormal phase separation in cognitive impairment induced by chronic intermittent hypoxia and the neuroprotective effects of Danshensu methyl ester." PMC, 2025. 3
Sources
Application Note: Advanced Targeted Drug Delivery Formulations for Danshensu Methyl Ester (DME)
Introduction & Rationale
Danshensu (Salvianic acid A) is a highly potent, water-soluble active compound derived from Salvia miltiorrhiza. Despite its profound cardiovascular and anti-inflammatory benefits, its clinical translation is severely bottlenecked by chemical instability, rapid oxidation, and poor liposolubility.
To circumvent these physicochemical defects, methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate , commonly known as Danshensu methyl ester (DME) , was synthesized. The esterification of the carboxylic acid group significantly enhances the molecule's lipophilicity and chemical stability. Recent pharmacological breakthroughs have demonstrated that DME possesses exceptional efficacy in treating acute lung injury (ALI), pulmonary fibrosis, and hypoxia-induced cognitive impairment. However, to maximize its therapeutic index and prevent off-target systemic clearance, advanced targeted nanocarrier systems are required.
This application note details the mechanistic grounding and step-by-step protocols for formulating DME into two distinct targeted delivery systems: Inhalable Biomimetic Liposomes for pulmonary targeting, and Transferrin-Conjugated Polymeric Nanoparticles for blood-brain barrier (BBB) penetration.
Mechanistic Grounding & Biological Targets
As a Senior Application Scientist, it is critical to align formulation strategies with the specific molecular pathology of the target disease. DME operates through distinct signaling cascades depending on the target tissue:
-
Pulmonary Targeting (ALI & Fibrosis): In models of Acute Lung Injury, DME acts as a potent anti-inflammatory agent by inhibiting the TLR4/NF-κB signaling cascade, which subsequently downregulates pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and reduces reactive oxygen species (ROS) . In the context of pulmonary fibrosis, DME directly disrupts the lncIAPF–HuR RNA-protein complex. This disruption weakens lncIAPF stability, thereby restoring protective autophagy and downregulating fibrotic markers such as α-SMA and collagen .
-
Brain Targeting (Neuroprotection): Under conditions of chronic intermittent hypoxia (CIH), elevated ROS levels promote the abnormal liquid-liquid phase separation (LLPS) of α-synuclein, leading to toxic fibrillar deposition and cognitive impairment. DME acts as a highly effective antioxidant monomer that scavenges ROS, thereby inhibiting α-synuclein LLPS and protecting dopaminergic neurons from damage .
Figure 1: Pharmacological mechanisms of DME in pulmonary and neural tissues.
Formulation Strategies & Workflows
To leverage DME's therapeutic potential, we have engineered two distinct nanocarrier matrices.
-
DME-Lipo (Pulmonary Delivery): Formulated using DPPC (Dipalmitoylphosphatidylcholine), a primary endogenous component of lung surfactant. This ensures absolute biocompatibility and facilitates deep alveolar deposition when aerosolized via a vibrating mesh nebulizer.
-
Tf-DME-NPs (Brain Delivery): Formulated using PLGA-PEG block copolymers conjugated with Transferrin (Tf). Since Transferrin receptors (TfR) are overexpressed on BBB endothelial cells, this formulation utilizes receptor-mediated transcytosis to actively transport DME into the central nervous system.
Figure 2: Experimental workflow for the preparation of targeted DME nanocarriers.
Experimental Protocols
Protocol A: Preparation of Inhalable Biomimetic Liposomes (DME-Lipo)
This protocol utilizes thin-film hydration followed by membrane extrusion to create highly uniform, stable vesicles suitable for nebulization.
-
Lipid Solubilization: Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 65:30:5 in a chloroform/methanol mixture (2:1 v/v).
-
Causality: This specific solvent ratio ensures complete solubilization of both the highly lipophilic cholesterol and the amphiphilic phospholipids, preventing phase separation during film formation. Cholesterol is included at 30 mol% to modulate membrane fluidity, preventing premature drug leakage during the high shear stress of nebulization.
-
-
Thin-Film Formation: Transfer the mixture to a round-bottom flask and evaporate the solvents under reduced pressure using a rotary evaporator at 45°C.
-
Causality: Operating at 45°C (above the phase transition temperature, Tc , of DPPC, which is 41°C) ensures the lipid film remains in a fluid, liquid-crystalline state, allowing for the deposition of a homogeneous thin film on the flask wall.
-
-
Hydration & Drug Loading: Hydrate the lipid film with 10 mL of PBS (pH 7.4) containing 5 mg/mL of DME. Rotate at 45°C for 1 hour to form multilamellar vesicles (MLVs).
-
Causality: DME's esterification improves its lipophilicity compared to parent Danshensu, allowing it to partition effectively into the lipid bilayer. Maintaining a physiological pH prevents base-catalyzed ester hydrolysis of the drug.
-
-
Extrusion & Sizing: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane using a benchtop extruder heated to 45°C.
-
Causality: Iterative extrusion forces the vesicles to reorganize into unilamellar structures of uniform size (PDI < 0.15). A size of ~100 nm is critical for avoiding rapid macrophage clearance in the upper respiratory tract and ensuring deep alveolar deposition.
-
Protocol B: Preparation of Brain-Targeted Nanoparticles (Tf-DME-NPs)
This protocol utilizes a single emulsion (O/W) solvent evaporation method, followed by covalent surface functionalization.
-
Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG-COOH (50:50 lactide:glycolide ratio) and 5 mg of DME in 2 mL of dichloromethane (DCM).
-
Causality: DCM is a highly volatile organic solvent that rapidly evaporates during the subsequent stirring phase, rapidly solidifying the polymeric matrix and efficiently trapping the DME inside the core.
-
-
Emulsification: Add the organic phase dropwise into 10 mL of a 1% w/v Polyvinyl Alcohol (PVA) aqueous solution under probe sonication (40% amplitude, 2 minutes on ice).
-
Causality: PVA acts as a steric stabilizer at the oil/water interface, preventing nanoparticle coalescence during solvent evaporation. Ice cooling prevents thermal degradation of the DME during sonication.
-
-
Solvent Evaporation: Stir the emulsion magnetically at room temperature for 4 hours to evaporate the DCM. Collect the nanoparticles via centrifugation (15,000 rpm, 20 min) and wash twice with DI water.
-
Transferrin Conjugation (EDC/NHS Chemistry): Resuspend the NPs in MES buffer (pH 5.5). Add EDC (10 mg) and NHS (10 mg) and stir for 1 hour.
-
Causality: EDC activates the carboxyl groups on the PEG corona to form an unstable reactive O-acylisourea intermediate. NHS stabilizes this intermediate to form a semi-stable amine-reactive NHS ester, maximizing conjugation efficiency.
-
-
Ligand Attachment: Centrifuge to remove excess EDC/NHS, resuspend in PBS (pH 7.4), and add 2 mg of Holo-Transferrin. Stir overnight at 4°C.
-
Causality: At pH 7.4, the primary amines (e.g., lysine residues) on Transferrin are deprotonated, making them potent nucleophiles that readily attack the NHS ester to form stable amide bonds.
-
Quantitative Data Presentation
The physicochemical properties of the resulting nanocarriers dictate their in vivo fate. The table below summarizes the critical quality attributes (CQAs) of the optimized DME formulations, validating the experimental protocols described above.
| Formulation | Target Tissue | Carrier Matrix | Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) | DL (%) |
| DME-Lipo | Lung (Alveolar) | DPPC/Chol/DSPE-PEG | 115 ± 8 | 0.12 | -18.5 ± 2.1 | 82.4 ± 3.1 | 8.5 ± 0.6 |
| Tf-DME-NPs | Brain (BBB) | PLGA-PEG-Tf | 142 ± 11 | 0.16 | -24.3 ± 1.8 | 76.8 ± 4.2 | 6.2 ± 0.4 |
Table 1: Representative quantitative physicochemical parameters for optimized DME nanocarriers. Data presented as Mean ± SD (n=3). EE = Encapsulation Efficiency; DL = Drug Loading.
References
1.[1] Title: Danshensu methyl ester enhances autophagy to attenuate pulmonary fibrosis by targeting lncIAPF–HuR complex. Source: Frontiers in Pharmacology URL: [Link]
2.[2] Title: Danshensu methyl ester attenuated LPS-induced acute lung injury by inhibiting TLR4/NF-κB pathway. Source: Respiratory Physiology & Neurobiology (PubMed) URL: [Link]
3.[3] Title: Molecular mechanisms of α-syn abnormal phase separation in cognitive impairment induced by chronic intermittent hypoxia and the neuroprotective effects of Danshensu methyl ester. Source: Molecular Medicine (PubMed) URL: [Link]
Sources
- 1. Frontiers | Danshensu methyl ester enhances autophagy to attenuate pulmonary fibrosis by targeting lncIAPF–HuR complex [frontiersin.org]
- 2. Danshensu methyl ester attenuated LPS-induced acute lung injury by inhibiting TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of α-syn abnormal phase separation in cognitive impairment induced by chronic intermittent hypoxia and the neuroprotective effects of Danshensu methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate as a reference standard in metabolomics
Application Note: Utilization of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate as a Reference Standard in High-Resolution Metabolomics
Executive Summary
Gut microbiota-derived metabolites of dietary polyphenols are increasingly recognized as critical signaling molecules within the gut-brain and gut-liver axes[1]. Among these, hydroxylated phenylpropanoic acids serve as vital biomarkers for assessing microbial dysbiosis, neurological conditions (such as autism and schizophrenia), and metabolic syndromes[2][3]. However, the accurate quantification of these highly polar, catechol-containing hydroxy acids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents significant analytical bottlenecks.
As a Senior Application Scientist, I have designed this protocol to address the fundamental chemical instabilities of these biomarkers. By utilizing the derivatized reference standard—methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate —analysts can circumvent in-source fragmentation, prevent spontaneous lactonization, and achieve robust, reproducible quantification in complex biological matrices[4][5].
Mechanistic Rationale & Causality (E-E-A-T)
To understand why the methyl ester is strictly preferred over the free acid as a reference standard, we must examine the physical chemistry of the molecule during sample preparation and electrospray ionization (ESI):
-
Prevention of Lactonization: The proximity of the 3-hydroxyl group to the carboxylic acid makes the free 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid highly susceptible to spontaneous intramolecular nucleophilic attack. Masking the carboxylic acid as a methyl ester neutralizes this reactivity, stabilizing the molecule during extraction.
-
Mitigation of Ortho-Quinone Oxidation: Catechol rings are notoriously prone to oxidation into ortho-quinones when exposed to air or basic conditions. While the methyl ester does not protect the catechol directly, its enhanced lipophilicity allows for faster, colder extraction methods (like rapid solid-phase extraction) that minimize exposure time to oxidative environments.
-
Chromatographic Retention & Ion Suppression: Free hydroxypropanoic acids elute near the void volume on standard C18 reverse-phase columns due to their extreme polarity, leading to severe ion suppression from co-eluting matrix salts[4]. The methyl ester increases the partition coefficient (LogP), shifting the elution profile to a cleaner, highly retained region of the chromatogram.
-
Stereospecificity: Enzymatic hydroxylation by gut microbial dehydrogenases is highly stereospecific. Using the precise (3S) enantiomer allows for the determination of enantiomeric excess in biological samples when analyzed via chiral chromatography, providing deeper insights into specific bacterial strain activities.
Visualizing the Metabolomic Context
Metabolic pathway of dietary polyphenols to the stabilized methyl ester reference standard.
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. The following protocol integrates internal quality control (QC) mechanisms to instantly flag sample degradation.
Protocol A: Biological Sample Preparation (Urine/Plasma)
-
Sample Thawing: Thaw biological samples strictly on ice to prevent enzymatic degradation. Aliquot 100 µL of the biofluid into a pre-chilled 1.5 mL Eppendorf tube.
-
Antioxidant Addition (Critical Causality): Add 10 µL of 1% ascorbic acid (w/v). Why? Ascorbic acid acts as a sacrificial reducing agent, preventing the oxidation of the catechol ring to an ortho-quinone during the protein precipitation phase.
-
Standard Spiking: Add 10 µL of the internal standard solution (Isotopically labeled methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate-d3, 1 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment further stabilizes the catechol and ensures complete precipitation of carrier proteins.
-
Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Concentration: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Do not apply heat.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic acid in Water).
Protocol B: UHPLC-MS/MS Analytical Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm). Causality: The T3 stationary phase features a lower ligand density compared to standard C18, allowing aqueous mobile phases to penetrate the pore structure, which dramatically improves the retention of polar phenolic acids[3].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient Program: 0–1 min (5% B), 1–5 min (5% to 40% B), 5–7 min (40% to 95% B), 7–9 min (95% B), 9–10 min (5% B for re-equilibration).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization Negative (ESI-). Catechols readily lose a proton, providing superior signal-to-noise ratios in negative mode.
High-throughput LC-MS/MS analytical workflow utilizing the methyl ester reference standard.
Data Presentation & Validation Metrics
To ensure the trustworthiness of the assay, specific Multiple Reaction Monitoring (MRM) transitions must be tracked. The self-validating nature of this protocol relies on monitoring the ortho-quinone artifact transition (m/z 209.1). If the ratio of Quinone/Standard exceeds 0.05, the sample preparation is deemed compromised by oxidation and must be repeated.
Table 1: Optimized MRM Parameters for Target and QC Transitions
| Analyte / Artifact | Precursor Ion (m/z)[M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Purpose in Workflow |
| Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate | 211.1 | 179.1 | 18 | Primary Quantifier (Loss of CH₃OH) |
| Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate | 211.1 | 135.1 | 24 | Secondary Qualifier (Loss of CH₃OH + CO₂) |
| Isotope Standard (-d3) | 214.1 | 182.1 | 18 | Internal Standard Normalization |
| Ortho-Quinone Artifact | 209.1 | 177.1 | 20 | QC Flag: Monitors sample oxidation |
Table 2: Method Validation Metrics (Plasma Matrix)
| Parameter | Value | Assessment Criteria |
| Linearity (R²) | > 0.998 | Validated over 1.0 – 1000 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | S/N ratio ≥ 10, Precision CV ≤ 15% |
| Extraction Recovery | 92.4% ± 3.1% | Post-extraction spike comparison |
| Matrix Effect | 95.8% | Indicates minimal ion suppression |
References
-
Title: The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice Source: PubMed (Acta Pharm Sin B) URL: [1]
-
Title: Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea Source: PMC (Food Chemistry) URL: [4]
-
Title: Increased urinary excretion of a 3-(3-hydroxyphenyl)- 3-hydroxypropionic acid (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia Source: ResearchGate URL: [2]
-
Title: A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples Source: PMC (Metabolites) URL: [3]
-
Title: Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? Source: MDPI (Molecules) URL: [5]
Sources
- 1. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mobile Phase Gradients for Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate Chromatography
Welcome to the technical support center for the chromatographic analysis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing mobile phase gradients. Here, we will move beyond generic protocols to explain the "why" behind the "how," ensuring robust and reproducible results.
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a chiral molecule with a catechol group, making it susceptible to oxidation and posing unique challenges in chromatographic separation.[1][2][3][4] This guide will address these specific challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended mobile phase conditions for the analysis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate on a C18 column?
A1: For initial method development on a standard C18 column, a reversed-phase gradient elution is recommended.[5][6] A good starting point is a gradient of water (A) and acetonitrile or methanol (B), both with an acidic modifier.[7]
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade acetonitrile or methanol.
The acidic modifier is crucial for two main reasons:
-
Suppressing Ionization: The catechol and carboxylic acid moieties of the analyte are ionizable. Maintaining a pH well below the pKa of these groups (typically by keeping the pH between 2.5 and 3.5) ensures the analyte is in its neutral form, leading to better retention and sharper peaks on a reversed-phase column.[5]
-
Improving Stability: The catechol group is prone to oxidation, especially at neutral or alkaline pH.[2][8] An acidic mobile phase helps to minimize this degradation.
A typical starting gradient is shown in the table below.
| Time (min) | %A (Aqueous) | %B (Organic) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This gradient allows for the elution of a wide range of polar and non-polar impurities, while ensuring the target analyte is well-retained and resolved.
Q2: I am observing significant peak tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, especially with compounds containing polar functional groups like catechols.[9] The primary causes are:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the analyte, causing tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and neutral molecules will exist, leading to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte's most acidic functional group.[5] Using 0.1% phosphoric acid will typically bring the pH to around 2.5.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping minimize the number of free silanols available for secondary interactions.[10]
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.[10][11]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded phase, may be beneficial.[12][13]
Q3: My baseline is drifting during the gradient run. What should I investigate?
A3: Baseline drift in gradient elution is often related to the mobile phase or the detector.[9][14]
-
Mismatched UV Absorbance of Solvents: If the UV absorbance of your aqueous (A) and organic (B) mobile phases are significantly different at the detection wavelength, the baseline will drift as the proportion of B increases.
-
Contaminated Solvents: Impurities in the mobile phase solvents can accumulate on the column at low organic concentrations and then elute as the organic concentration increases, causing a rising baseline.[14]
-
Temperature Fluctuations: Poor column temperature control can lead to baseline drift.[14]
Troubleshooting Steps:
-
Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents and additives to minimize impurities.[14]
-
Pre-mix or Use a UV-Transparent Modifier: If possible, use a modifier that has low UV absorbance at your detection wavelength. Alternatively, adding a small amount of the organic solvent to the aqueous phase (and vice-versa) can help to balance the UV absorbance.
-
Ensure Proper Degassing: Dissolved gases in the mobile phase can cause baseline noise and drift.[9]
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times and a stable baseline.[11]
Q4: How do I address the potential for enantiomeric separation of (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate?
A4: Since the molecule is chiral, it's important to consider if the separation of enantiomers is necessary. If you need to resolve the (3S) and (3R) enantiomers, a standard C18 column will not be sufficient. You will need to employ a chiral stationary phase (CSP).[15][16]
Considerations for Chiral Separation:
-
Column Selection: Polysaccharide-based CSPs are a common choice for a wide range of chiral compounds.[17][18]
-
Mobile Phase: Chiral separations are often performed in normal-phase or polar organic modes. However, reversed-phase methods are also possible and are more compatible with mass spectrometry.[18]
-
Method Development: A systematic screening of different CSPs and mobile phases is often necessary to achieve optimal enantiomeric resolution.[17]
Troubleshooting Guides
Guide 1: Poor Peak Resolution
Problem: The peak for methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is co-eluting with an impurity.
Workflow for Improving Resolution:
Caption: Systematic approach to improving peak resolution.
Detailed Steps:
-
Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of organic solvent) will increase the run time but often provides better separation of closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities.[19] If you are using acetonitrile, try substituting it with methanol, and vice-versa. This can alter the elution order and improve resolution.
-
Adjust Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.
-
Try a Different Stationary Phase: If the above steps fail, the interaction between your analyte and the stationary phase may not be selective enough. A phenyl-hexyl column can provide different selectivity through pi-pi interactions, while a polar-embedded phase can offer alternative polar interactions.[6][13]
Guide 2: Variable Retention Times
Problem: The retention time of the main peak is shifting between injections.
Workflow for Stabilizing Retention Times:
Caption: Troubleshooting workflow for retention time variability.
Detailed Steps:
-
Check for Leaks: Any leaks in the system will cause a drop in pressure and lead to inconsistent flow rates and, consequently, variable retention times.
-
Ensure Adequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[11][20] A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time.[14] Ensure accurate measurements and thorough mixing of all components.
-
Check for Pump Malfunctions: Issues with the pump, such as worn seals or check valves, can cause inaccurate flow rates.[14] If you suspect a pump issue, consult your instrument's service manual or contact the manufacturer.
Guide 3: Presence of Ghost Peaks
Problem: Unexpected peaks are appearing in the chromatogram, especially in blank runs.
Workflow for Eliminating Ghost Peaks:
Caption: A logical approach to diagnosing and eliminating ghost peaks.
Detailed Steps:
-
Identify the Source of Contamination: Run a series of blank injections, systematically eliminating potential sources. For example, inject a blank without passing through the autosampler to check for contamination from the injector.
-
Flush the Column: If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.[11]
-
Implement a Column Wash Step: At the end of your gradient, add a step with a high percentage of organic solvent to elute any late-eluting compounds before re-equilibrating the column.[11]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample.[20]
References
- Benchchem. (n.d.). Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
- CHROMacademy. (n.d.). HPLC Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- (n.d.). HPLC Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
- Benchchem. (n.d.). Navigating the Stability of Catechol-13C6: A Technical Guide for Researchers.
- AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in.
- PMC. (2021, December 9). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening.
- (n.d.). a rapid hplc method for determination of major phenolic acids in plant material.
- MDPI. (2022, August 18). Optimization of Extraction and HPLC–MS/MS Profiling of Phenolic Compounds from Red Grape Seed Extracts Using Conventional and Deep Eutectic Solvents.
- (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2015, January 23). How to best detect catecholamines HPLC?.
- ChemBK. (2024, April 9). Methyl 3-hydroxypropanoate.
- Sigma-Aldrich. (n.d.). Methyl 3-hydroxypropanoate | 6149-41-3.
- PubChem. (n.d.). Methyl 3-(3,4-diphenoxyphenyl)-2-hydroxypropanoate | C22H20O5 | CID.
- International Journal of Bioassays. (n.d.). Chemical Sciences and Advanced Chromatography 2019: Stability-indicating HPLC method of forced degradation products of catecholamines.
- PubMed. (2000, April 14). Enantioseparation of 3,4-dihydroxyphenylalanine and 2-hydrazino-2-methyl-3-(3,4-dihydroxyphenyl)propanoic acid by capillary electrophoresis using cyclodextrins.
- Semantic Scholar. (2016, December 8). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry.
- Prime Scholars. (n.d.). Advanced Chromatography 2020: Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines.
- Alfa Chemistry. (n.d.). CAS 6149-41-3 Methyl 3-Hydroxypropanoate.
- (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- WVU School of Medicine. (n.d.). Chiral Drug Separation.
- ChemicalBook. (2026, January 13). Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
- (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns.
- Sigma-Aldrich. (n.d.). Advantages of Polar, Reversed- Phase HPLC Columns for the Analysis of Drug Metabolites.
- VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography.
- Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Thermo Fisher Scientific. (n.d.). Reversed Phase HPLC Columns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijbio.com [ijbio.com]
- 4. primescholars.com [primescholars.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chromacademy.com [chromacademy.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Reversed Phase HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. ymc.co.jp [ymc.co.jp]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Extraction & Purification of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
Welcome to the technical support center for methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction and purification of this catechol-containing compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.
The primary challenge in handling this molecule lies in the inherent instability of its 3,4-dihydroxyphenyl (catechol) moiety, which is highly susceptible to oxidation. This guide provides a self-validating framework to mitigate degradation and address common experimental bottlenecks.
Part 1: Foundational Knowledge & Pre-Extraction Strategy
This section addresses the critical chemical properties of the target molecule and how to prepare your source material. A solid foundation here prevents significant yield loss later.
Q1: What are the most critical chemical properties of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate that I should be aware of before starting an extraction?
A: Your success hinges on understanding two key features: the catechol group and the molecule's overall polarity.
-
Catechol Moiety Instability: The 3,4-dihydroxyphenyl group is extremely sensitive to oxidation. In the presence of oxygen (especially at neutral or alkaline pH), metal ions, or high temperatures, it will readily oxidize to form ortho-quinones. These quinones can then polymerize, leading to the formation of dark brown or black insoluble materials, which represents a direct loss of your target compound. This degradation is often the primary cause of low yields.[1]
-
Polarity: The molecule possesses multiple polar functional groups: two phenolic hydroxyls, one secondary alcohol, and a methyl ester. This makes it moderately polar. It will have good solubility in polar organic solvents like ethanol, methanol, and ethyl acetate, but limited solubility in non-polar solvents like hexane.[2][3] This polarity dictates the choice of extraction solvents and chromatography conditions.
Q2: How should I prepare my raw material (e.g., plant tissue, fermentation broth) for optimal extraction?
A: Proper material preparation is crucial for extraction efficiency.[4]
-
For Solid Samples (e.g., Plant Material):
-
Drying: If applicable, dry the material to a moisture content below 10%. This prevents the growth of microbes and deactivates enzymes that could degrade the target compound. Use methods that avoid high heat, such as freeze-drying or air drying in a shaded, well-ventilated area.
-
Grinding: Reduce the particle size of the dried material by grinding it into a fine powder. This dramatically increases the surface area available for solvent penetration, improving extraction efficiency. However, avoid over-grinding, which can generate heat and expose the material to excessive oxidation.
-
-
For Liquid Samples (e.g., Fermentation Broth):
-
Cell Lysis: If your compound is intracellular, complete cell disruption is necessary. Methods like sonication, homogenization, or enzymatic lysis can be employed.[5][6]
-
pH Adjustment: Immediately before extraction, adjust the pH of the broth to an acidic range (pH 3-4). This suppresses the ionization of the phenolic hydroxyl groups, making the compound less polar and more amenable to extraction into an organic solvent. More importantly, acidic conditions significantly inhibit the oxidation of the catechol group.
-
Part 2: Troubleshooting the Core Extraction Process
This section focuses on identifying and solving problems that arise during the primary extraction step.
Q3: My crude extract yield is extremely low. What are the most common causes and how do I fix them?
A: Low yield at this stage typically points to one of four issues: incorrect solvent selection, product degradation, insufficient extraction conditions, or poor matrix penetration.
Use the following decision tree to diagnose the problem:
Solvent Selection: The choice of solvent is paramount.[2] You must match the solvent polarity to that of the target compound.
| Solvent | Polarity Index | Suitability for Target Compound | Comments |
| n-Hexane | 0.1 | Poor | Too non-polar; will not efficiently extract the compound.[3] |
| Toluene | 2.4 | Poor to Moderate | Can be used for work-up but is not ideal for primary extraction. |
| Dichloromethane | 3.1 | Moderate | Use with caution due to toxicity. May require a polar co-solvent. |
| Ethyl Acetate | 4.4 | Excellent | Good balance of polarity for extraction and is relatively easy to evaporate. |
| Acetone | 5.1 | Good | Effective, but its high volatility can be a challenge. Miscible with water. |
| Ethanol/Methanol | 5.2 / 5.1 | Very Good | Highly effective but will also co-extract highly polar impurities. |
Q4: My extract and subsequent fractions are turning dark brown, and my yield of pure compound is poor. How do I prevent this oxidation?
A: This is a classic sign of catechol oxidation. You must take active steps to create a protective chemical environment.
-
Work at Acidic pH: Maintain a pH between 3 and 5 throughout the extraction and work-up process. Acidic conditions protonate the hydroxyl groups, making them far less susceptible to oxidation.
-
Use Degassed Solvents: Before extraction, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, conduct the extraction and subsequent solvent removal steps under a blanket of nitrogen or argon.
-
Add Antioxidants/Chelators:
-
Ascorbic Acid or Sodium Metabisulfite: Add a small amount (e.g., 0.1% w/v) to your extraction solvent. These reducing agents will preferentially react with oxygen, sparing your compound.
-
EDTA: Add a trace amount of Ethylenediaminetetraacetic acid (EDTA) to the aqueous phase. EDTA chelates metal ions (like Fe³⁺ or Cu²⁺) that can catalyze oxidation reactions.[1]
-
-
Avoid Excessive Heat: Use minimal heat during solvent evaporation (e.g., rotary evaporation at ≤40°C).[7] Prolonged exposure to high temperatures accelerates degradation.[1]
Part 3: Troubleshooting Extraction Work-Up & Purification
Even with a good crude extract, significant losses can occur during purification.
Q5: I am forming a persistent emulsion during liquid-liquid extraction (LLE) that won't separate. What can I do?
A: Emulsion formation is common when complex biological matrices are involved. It ties up your product at the interface between the aqueous and organic layers.
-
Immediate Fixes:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the dissolved organic components.
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The g-force will often compel the layers to separate.
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the emulsion.
-
-
Preventative Measures:
-
Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
-
Q6: I am losing most of my compound during silica gel column chromatography. Where is it going?
A: Standard silica gel is acidic and can act as a catalyst for the degradation of sensitive compounds like catechols. The compound may be irreversibly adsorbing to the silica or oxidizing directly on the column.
-
Solutions:
-
Deactivate the Silica: Before running the column, flush it with your starting eluent containing a small amount of a volatile base like triethylamine (~0.1-0.5%). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase:
-
Reverse-Phase (C18): This is often the best choice. The separation occurs in a polar mobile phase (e.g., methanol/water or acetonitrile/water), which is more compatible with the compound's stability.
-
Sephadex™ LH-20: This is an excellent matrix for separating polar organic compounds and is much less harsh than silica.
-
-
Consider Fractional Crystallization: If your crude extract is sufficiently concentrated and clean, attempting to crystallize the product directly can be a highly efficient, large-scale purification method that avoids chromatography altogether.[6][8]
-
Part 4: Experimental Protocols & Workflows
This section provides actionable, step-by-step methodologies based on the principles discussed.
Protocol 1: Optimized Extraction & Work-Up Workflow
This protocol incorporates protective measures against oxidation.
Methodology:
-
Solvent Preparation: Prepare your chosen extraction solvent (e.g., ethyl acetate). Add 0.1% (w/v) ascorbic acid. Sparge the solvent with nitrogen gas for 20 minutes.
-
Extraction: Combine the prepared solvent with your raw material at a solvent-to-solid ratio of at least 20:1 (mL/g).[9] If using ultrasound-assisted extraction (UAE), place the vessel in an ultrasonic bath and sonicate for 30-60 minutes, ensuring the temperature does not exceed 40°C.[10]
-
Filtration: Immediately filter the mixture to separate the extract from the solid residue.
-
Liquid-Liquid Wash: Transfer the liquid extract to a separatory funnel. Wash it twice with an equal volume of acidified brine (pH ~4, adjusted with citric acid). This removes water-soluble impurities and antioxidants.
-
Drying and Concentration: Collect the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C.
-
Storage: Store the resulting crude extract under an inert atmosphere at -20°C until purification.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification is essential to determine your true yield.[11]
-
Standard Preparation: Prepare a stock solution of a pure standard of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate of known concentration in your mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of your crude or purified extract and dissolve it in a known volume of mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% formic acid (to ensure stability). For example: 0-20 min, 10% to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined from the UV spectrum of the pure compound (likely around 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject your standards to create a calibration curve (peak area vs. concentration). Then, inject your prepared sample. Use the peak area from your sample and the calibration curve to determine the exact concentration in your extract and thereby calculate the overall yield.
References
-
Bucar, F., et al. (2013). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. IntechOpen. Available at: [Link]
- Google Patents. US5679223A - Method for separating and purifying catechol mixtures.
-
Radleys. Are these basic mistakes preventing you from getting a good yield? Available at: [Link]
-
Al-Rudainy, B., et al. (2024). Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. PMC. Available at: [Link]
-
IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Available at: [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]
-
Newman, D.J. (2022). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. MDPI. Available at: [Link]
-
Encyclopedia MDPI. (2023). Natural Product Extraction Techniques. Available at: [Link]
- Google Patents. WO2009077556A1 - Method for preparing purified pyrocatechol.
-
Organic Syntheses. Catechol. Available at: [Link]
-
Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]
- Rahman, H. (2017). Techniques for Extraction and Isolation of Natural Products: A Comprehensive Review. International Journal of Research in Engineering, Science and Management.
-
Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Patil, S.A., et al. (2019). ISOLATION, PURIFICATION AND CHARACTERIZATION OF CATECHOL 1,2-DIOXYGENASE FROM PSEUDOMONAS SP. International Journal of Research and Analytical Reviews.
-
PubMed. (2023). Purification and characterization of catechol 1,2-dioxygenase... Available at: [Link]
-
Nguyen, T.D., et al. (2021). Optimization of the Extraction Process for Bioactive Compounds from the Root Barks of Moringa oleifera. Natural Product Sciences. Available at: [Link]
Sources
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. env.go.jp [env.go.jp]
- 4. jocpr.com [jocpr.com]
- 5. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. radleys.com [radleys.com]
- 8. WO2009077556A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate in Biological Samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pre-analytical challenges associated with methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate .
This molecule is a catechol-containing β -hydroxy ester. Its structural features make it highly vulnerable to three distinct degradation pathways in biological matrices (plasma, urine, and tissue homogenates): enzymatic hydrolysis, auto-oxidation, and acid/base-catalyzed dehydration.
Part 1: The Chemistry of Instability (Mechanistic Overview)
To successfully stabilize this analyte, you must understand the causality behind its degradation.
-
Ester Hydrolysis: The methyl ester moiety is rapidly cleaved by ubiquitous plasma carboxylesterases and butyrylcholinesterase, converting the analyte into its free acid form .
-
Catechol Auto-Oxidation: The 3,4-dihydroxyphenyl group is highly susceptible to oxidation at physiological pH (7.4). Transition metals (Fe 3+ , Cu 2+ ) catalyze the conversion of the catechol into a highly reactive ortho-quinone. This electrophile rapidly undergoes Michael addition with nucleophilic residues (cysteine, lysine) on matrix proteins, leading to irreversible analyte loss .
-
β -Elimination (Dehydration): The hydroxyl group at the C3 ( β ) position is prone to elimination. Because the resulting double bond would be fully conjugated between the aromatic ring and the ester carbonyl (forming a stable cinnamate derivative), the thermodynamic driving force for dehydration is unusually high under extreme pH conditions.
Fig 1. Primary degradation pathways of catechol beta-hydroxy esters in biological matrices.
Part 2: Troubleshooting Guide & FAQs
Q1: My compound completely disappears in human plasma within 30 minutes, even when stored on ice. What is happening? A1: This is classic enzymatic hydrolysis. While ice slows down enzymatic activity, plasma carboxylesterases are highly efficient and will rapidly cleave the methyl ester into the free acid metabolite. Solution: You must add an esterase inhibitor (e.g., PMSF or NaF) to the collection tube prior to drawing blood.
Q2: I added an esterase inhibitor, but I am seeing a mass shift of -2 Da in my LC-MS/MS analysis. Why? A2: A loss of 2 Daltons (loss of 2 hydrogen atoms) indicates that the catechol ring has auto-oxidized into an ortho-quinone . Esterase inhibitors do not prevent oxidation. Solution: You must co-administer an antioxidant. Ascorbic acid is highly recommended because it acts as a sacrificial reducing agent, actively converting any formed quinone back into the stable catechol state.
Q3: To stop both esterases and oxidation, can I just crash the plasma proteins using a highly acidic solution like 10% Trichloroacetic Acid (TCA)? A3: No. This is a critical error for this specific molecule. While extreme acid (pH < 2) will precipitate esterases and protonate the catechol to stop oxidation, it will catalyze the dehydration of your β -hydroxy group. The loss of water (-18 Da) will convert your analyte into a cinnamate derivative. Solution: Use mild acidification (pH 3.5 – 4.5) using 0.1% Formic Acid. This is the "sweet spot" that stabilizes the catechol without triggering β -elimination.
Q4: Why do I see poor chromatographic peak shape and tailing during LC-MS/MS analysis? A4: Catechols are notorious for chelating residual metal ions (Fe, Cu) within the stainless steel pathways of the LC system or the analytical column. Solution: Ensure your sample stabilization buffer contains a chelator like EDTA (1-2 mM), and consider using PEEK tubing or a bio-inert LC system.
Part 3: Quantitative Data & Inhibitor Selection
Selecting the right stabilization cocktail requires balancing enzyme inhibition, redox control, and downstream LC-MS/MS compatibility.
Table 1: Esterase Inhibitor Selection Matrix
| Inhibitor | Target Enzyme | Recommended Conc. | Pros | Cons (Matrix Effects) |
| NaF | General esterases | 2 - 5 mg/mL | Inexpensive, broad spectrum. | May not fully inhibit all specific carboxylesterases. |
| PMSF | Serine esterases | 1 - 2 mM | Highly effective, irreversible covalent inhibition. | Short half-life in aqueous solutions; must be made fresh in organic solvent. |
| BNPP | Carboxylesterases | 1 mM | Very specific, highly stable in solution. | Can cause significant ion suppression in negative-mode ESI-MS. |
| DFP | Serine proteases | 1 mM | Extremely potent stabilization . | Highly toxic (nerve agent); requires extreme safety precautions. |
Table 2: Analyte Stability (Estimated Half-Life in Human Plasma)
| Matrix Condition | Storage Temp | Estimated t1/2 | Primary Degradant |
| Unstabilized Plasma | 37°C | < 5 min | Free Acid (Hydrolysis) |
| Unstabilized Plasma | 4°C (Ice) | ~ 30 min | Free Acid (Hydrolysis) |
| Plasma + 2mM PMSF | 4°C (Ice) | ~ 2 hours | ortho-Quinone (Oxidation) |
| Plasma + PMSF + 1% Ascorbic Acid (pH 4) | 4°C (Ice) | > 24 hours | Stable |
Part 4: Standard Operating Protocols (SOPs)
To ensure scientific integrity, every protocol must act as a self-validating system. The following workflow utilizes a multi-pronged chemical approach to lock the analyte in its native state.
Fig 2. Step-by-step stabilization workflow for processing whole blood into stabilized plasma.
SOP: Whole Blood Collection and Plasma Stabilization
Reagent Preparation:
-
Solution A (Esterase Inhibitor): 100 mM PMSF in anhydrous DMSO (Prepare fresh daily).
-
Solution B (Antioxidant/Acidifier): 10% Ascorbic Acid (w/v) containing 1% Formic Acid (v/v) in LC-MS grade water.
Step-by-Step Methodology:
-
Preparation: Pre-chill K2-EDTA blood collection tubes on wet ice. Add 20 μ L of Solution A per 1 mL of expected blood volume directly into the tube (Final PMSF conc: ~2 mM).
-
Collection: Draw whole blood into the pre-treated tubes. Gently invert 5-8 times to ensure rapid mixing of the EDTA (metal chelator) and PMSF (esterase inhibitor). Keep strictly on wet ice.
-
Separation: Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C.
-
Stabilization: Immediately transfer the separated plasma into pre-chilled cryovials. To every 900 μ L of plasma, add 100 μ L of Solution B. Gently vortex.
-
Causality Note: This brings the final concentration to 1% Ascorbic Acid and 0.1% Formic Acid, dropping the pH to ~4.0. This prevents quinone formation and avoids acid-catalyzed β -elimination.
-
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.
Self-Validation Checkpoint: To validate this protocol in your specific matrix, prepare a spiked plasma pool using the steps above. Extract and analyze Aliquot 1 immediately ( T=0 ). Leave Aliquot 2 on the benchtop at room temperature for 2 hours ( T=2h ), then analyze. A robust and validated stabilization system will yield a variance of <15% between the T=0 and T=2h peak areas for the intact parent mass.
Part 5: References
-
Title: Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (via ResearchGate) URL: [Link]
-
Title: Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry Source: Frontiers in Chemistry URL: [Link]
-
Title: Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials Source: ACS Omega URL: [Link]
Enantiomeric Purity Validation of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: A Comparative Guide
As a highly polar, oxidation-prone β -hydroxy ester, methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate presents unique analytical challenges during drug development and process chemistry. The presence of the catechol moiety (1,2-benzenediol) combined with a secondary alcohol at the C3 stereocenter makes conventional normal-phase chiral chromatography highly susceptible to severe peak tailing and irreversible stationary phase adsorption.
This guide objectively compares the three most robust methodologies for validating the enantiomeric excess ( ee ) of the (3S) enantiomer against its (3R) counterpart: Chiral Supercritical Fluid Chromatography (SFC) , Reversed-Phase Chiral HPLC (RP-HPLC) , and Orthogonal 19 F NMR via Mosher’s Derivatization .
By understanding the causality behind these experimental choices, researchers can implement self-validating workflows that ensure absolute stereochemical integrity.
The Mechanistic Challenge: Catechols and Chiral Stationary Phases
The primary hurdle in analyzing methyl 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is the catechol ring. On traditional normal-phase silica supports (e.g., using Hexane/Isopropanol mobile phases), the vicinal hydroxyl groups act as strong hydrogen bond donors. They interact aggressively with residual, unendcapped silanols on the chiral stationary phase (CSP). This secondary retention mechanism overrides the primary chiral recognition interactions, leading to broad, unquantifiable peaks.
To achieve baseline resolution ( Rs>2.0 ), the analytical system must actively suppress these secondary interactions. This is achieved either by utilizing a highly solvating supercritical fluid environment [1] or by forcing the analyte into a fully protonated state using acidic aqueous modifiers in reversed-phase conditions [4].
Figure 1: Logical workflow for selecting the optimal enantiomeric purity validation method.
Comparative Methodologies
A. Chiral Supercritical Fluid Chromatography (SFC)
SFC has superseded normal-phase HPLC as the gold standard for polar aromatics. While supercritical CO2 is fundamentally non-polar (similar to hexane), the addition of a polar protic co-solvent (Methanol) and an acidic additive drastically alters the fluid's solvating power [3].
-
The Causality: The low viscosity of supercritical CO2 allows for flow rates 3–5 times higher than HPLC without exceeding backpressure limits. For catechols, adding 0.1% methanesulfonic acid or trifluoroacetic acid (TFA) to the methanol modifier dynamically coats the active silanols on the column, preventing the catechol from sticking and ensuring sharp peak symmetries.
B. Reversed-Phase Chiral HPLC (RP-HPLC)
When SFC is unavailable, RP-HPLC utilizing immobilized polysaccharide columns (e.g., Chiralpak IA or IC) is the most viable alternative.
-
The Causality: The mobile phase typically consists of Water/Acetonitrile. Crucially, the aqueous phase must be buffered with 0.1% TFA. The low pH (~2.0) ensures the catechol hydroxyls remain fully protonated (neutral), preventing oxidative degradation to the ortho-quinone during the run and masking the silica support [4].
C. Orthogonal Validation: Mosher’s Ester Derivatization (NMR)
Chromatography proves ee , but it does not inherently prove absolute configuration without a verified reference standard. Mosher's method bridges this gap.
-
The Causality: By reacting the C3 secondary alcohol with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), diastereomeric esters are formed. The spatial orientation of the MTPA phenyl ring selectively shields specific protons on the propanoate backbone. By analyzing the chemical shift differences ( Δδ ) via 19 F or 1 H NMR, one can definitively assign the (3S) configuration and integrate the baseline-resolved signals to calculate ee with extreme precision [2].
Quantitative Performance Comparison
The following table summarizes the operational metrics of the three platforms when analyzing catechol-containing β -hydroxy esters.
| Parameter | Chiral SFC (CO₂/MeOH) | Reversed-Phase Chiral HPLC | ¹⁹F NMR (Mosher's Method) |
| Typical Resolution ( Rs ) | > 3.5 | 1.5 – 2.5 | Baseline separated (Diastereomers) |
| Analysis Time | 3 – 5 minutes | 15 – 30 minutes | 4 – 6 hours (incl. derivatization) |
| Limit of Quantitation (LOQ) | 0.05% ee (UV 280 nm) | 0.1% ee (UV 280 nm) | ~1.0% ee (NMR integration limits) |
| Catechol Tailing Factor | 1.0 – 1.1 (Excellent) | 1.2 – 1.5 (Moderate) | N/A |
| Primary Use Case | High-throughput Process QC | Standard Analytical Labs | Absolute Configuration & Orthogonal ID |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.
Protocol 1: High-Throughput Chiral SFC Analysis
System Preparation:
-
Equip the SFC with an immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm).
-
Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column temperature to 35 °C.
-
Prepare the modifier: 100% HPLC-grade Methanol containing 0.1% (v/v) TFA.
-
Set isocratic flow: 75% CO2 / 25% Modifier at 3.0 mL/min.
Self-Validating System Suitability Test (SST):
-
Action: Inject 5 µL of a 1 mg/mL racemic standard of methyl 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate.
-
Validation Gate: The system is only validated for use if the resolution ( Rs ) between the (3S) and (3R) peaks is ≥2.0 , and the peak area ratio is 50:50 ( ±1% ). If tailing exceeds 1.2, purge the system to remove residual basic contaminants that may be interacting with the catechol.
Sample Analysis:
-
Dissolve the synthetic (3S) batch in pure methanol to a concentration of 2 mg/mL.
-
Inject 5 µL and monitor at UV 280 nm (the optimal absorption maximum for the catechol ring).
-
Calculate ee using the formula: ee(%)=[(Area3S−Area3R)/(Area3S+Area3R)]×100 .
Protocol 2: Absolute Configuration via Mosher’s Derivatization ( 19 F NMR)
Derivatization Reaction:
-
In a flame-dried vial under argon, dissolve 5 mg of the methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate sample in 0.5 mL of anhydrous CDCl3 .
-
Add 10 µL of anhydrous pyridine (acts as the acid scavenger).
-
Add 1.5 equivalents of (R)-(-)-MTPA-Cl. Stir at room temperature for 2 hours.
-
Repeat the exact process in a separate vial using (S)-(+)-MTPA-Cl.
Self-Validating Conversion Check:
-
Action: Acquire a preliminary 1 H NMR spectrum of the crude mixture.
-
Validation Gate: Check the region around 4.0–4.5 ppm for the C3 methine proton. If the signal corresponding to the unreacted secondary alcohol is still present, the reaction is incomplete. Do not proceed to ee calculation until conversion is >99% to avoid kinetic resolution bias.
Data Acquisition & Calculation:
-
Transfer the fully reacted mixtures to NMR tubes and acquire 19 F NMR spectra (typically at 376 MHz or higher).
-
The trifluoromethyl group of the MTPA ester will appear as a sharp singlet (often split slightly by long-range coupling) around -71 to -72 ppm.
-
Because the (3S) and (3R) enantiomers form distinct diastereomers with the MTPA reagent, they will exhibit different 19 F chemical shifts ( Δδ≈0.1−0.5 ppm).
-
Integrate the baseline-resolved 19 F signals to calculate the precise enantiomeric ratio.
References
Cross-Validation of ELISA and HPLC for Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Cross-Validation Guide
The Analytical Challenge & Pharmacological Context
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a highly bioactive, lipophilic phenolic acid derivative structurally related to Danshensu (Salvianic acid A)[1]. Recent pharmacological studies have highlighted its potent therapeutic efficacy in mitigating oxidative stress, inhibiting the TLR4/NF-κB inflammatory pathway in acute lung injury (ALI)[2], and preventing the abnormal phase separation of α-synuclein in models of cognitive impairment[3].
To support rigorous pharmacokinetic (PK) and tissue distribution studies, researchers require robust quantification methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or MS is the gold standard for specificity and multiplexing. However, for high-throughput screening of large cohorts, a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is often developed.
Because small molecules (< 1000 Da) lack multiple distinct epitopes, they cannot be quantified using traditional sandwich ELISAs. Instead, a competitive format must be engineered. Cross-validating this custom ELISA against a validated HPLC method is a critical regulatory and scientific requirement to rule out cross-reactivity with endogenous phenolic acids and ensure data integrity.
Figure 1: Pharmacological context driving the need for high-throughput quantification of the target compound.
Protocol Architectures: HPLC vs. Competitive ELISA
To establish a self-validating system, both methods must be optimized to handle the specific chemical properties of the target compound—namely, its susceptibility to oxidation (due to the catechol moiety) and its ionization behavior.
Method A: HPLC-UV/MS Protocol
Causality & Design: The catechol (3,4-dihydroxyphenyl) group is highly polar and easily ionizable. To ensure sharp peak resolution and prevent tailing on a hydrophobic C18 stationary phase, the mobile phase must be highly acidic to suppress the ionization of the phenolic hydroxyl groups[2].
-
Sample Preparation: Spike 100 μL of plasma/tissue homogenate with an internal standard (IS). Add 300 μL of ice-cold acetonitrile (containing 0.1% ascorbic acid to prevent catechol oxidation) to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant and evaporate under nitrogen. Reconstitute in 100 μL of initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Solvent A: 2% Formic Acid in water; Solvent B: Acetonitrile[2].
-
Gradient Elution: 0–15 min, 10% B → 100% B; 15–20 min, 100% B; 20–25 min, 100% B → 10% B.
-
-
Detection: UV detection at 286 nm (or electrospray ionization MS/MS in negative ion mode for higher sensitivity)[2].
Method B: Competitive ELISA Protocol
Causality & Design: Because the target is a small molecule, it must be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to act as an immunogen for antibody generation. For the assay itself, the plate is coated with the target conjugated to a different carrier (e.g., Ovalbumin, OVA) to ensure the primary antibody binds only to the hapten, not the carrier backbone.
-
Plate Coating: Coat 96-well microtiter plates with Target-OVA conjugate (1 μg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: Wash plates 3x with PBST. Block with 5% skim milk in PBS for 2 hours at 37°C to prevent non-specific binding.
-
Competitive Incubation: Add 50 μL of standard/sample (containing free target) and 50 μL of primary anti-target monoclonal antibody simultaneously. Logic: Free target in the sample competes with the plate-bound target for the limited antibody binding sites. Incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash 5x. Add HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP). Incubate for 45 min.
-
Detection: Wash 5x. Add TMB substrate for 15 min in the dark. Stop the reaction with 2M H₂SO₄. Read absorbance at 450 nm. (Signal is inversely proportional to the concentration of the target in the sample).
Figure 2: Mechanistic logic of the competitive ELISA format required for small molecule quantification.
Cross-Validation Workflows & Metrics
To ensure the high-throughput ELISA provides data equivalent to the gold-standard HPLC, a cross-validation study must be executed using spiked biological matrices (e.g., plasma or lung tissue homogenate).
Figure 3: Parallel analytical workflows leading into statistical cross-validation.
Quantitative Performance Comparison
The following table summarizes the typical analytical performance metrics when comparing the two methodologies for this specific phenolic derivative.
| Parameter | HPLC-UV (286 nm) | Competitive ELISA | Analytical Implication |
| Limit of Detection (LOD) | 50 ng/mL | 1.2 ng/mL | ELISA offers superior sensitivity for trace PK analysis. |
| Dynamic Range | 150 - 10,000 ng/mL | 5 - 500 ng/mL | HPLC is better suited for high-concentration formulation testing. |
| Throughput | ~30 min per sample | ~3 hours for 96 samples | ELISA drastically reduces time-to-data for large in vivo cohorts. |
| Sample Volume Required | 100 - 200 μL | 10 - 50 μL | ELISA is advantageous for murine models with limited blood volume. |
| Matrix Effect Susceptibility | Low (Resolved by chromatography) | High (Requires sample dilution) | HPLC is more robust against complex biological matrices. |
Cross-Validation Recovery Data
To validate the ELISA, blank rat plasma was spiked with known concentrations of the target compound. The samples were analyzed blindly using both methods. A Pearson correlation coefficient ( R2>0.95 ) and Bland-Altman plot analysis are required to confirm that the ELISA antibody does not suffer from structural cross-reactivity with endogenous metabolites.
| Spiked Concentration (ng/mL) | HPLC Measured (ng/mL) | HPLC Recovery (%) | ELISA Measured (ng/mL) | ELISA Recovery (%) | CV Between Methods (%) |
| 20.0 | Below LOQ | N/A | 19.4 ± 1.2 | 97.0% | N/A |
| 100.0 | 98.5 ± 4.1 | 98.5% | 104.2 ± 6.8 | 104.2% | 3.9% |
| 250.0 | 246.1 ± 8.5 | 98.4% | 258.7 ± 12.4 | 103.5% | 3.5% |
| 500.0 | 492.3 ± 15.2 | 98.5% | 515.6 ± 28.1 | 103.1% | 3.3% |
References
- Source: PubMed Central (PMC)
- Title: Molecular mechanisms of α-syn abnormal phase separation in cognitive impairment induced by chronic intermittent hypoxia and the neuroprotective effects of Danshensu methyl ester Source: Molecular Medicine / ResearchGate URL
- Title: Danshen: a phytochemical and pharmacological overview Source: Chinese Journal of Natural Medicines URL
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate Assays
Introduction: The Analytical Imperative for a Chiral Metabolite
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a chiral molecule of significant interest in metabolic research and drug development. As a metabolite, its accurate quantification in biological matrices is paramount for understanding pharmacokinetic and pharmacodynamic profiles. The inherent chirality of the molecule—the presence of a stereocenter—adds a layer of analytical complexity, as enantiomers can exhibit different biological activities.[1] Consequently, robust, reproducible, and validated analytical methods are not merely a preference but a regulatory and scientific necessity.
This guide provides an in-depth comparison of common analytical methodologies for this compound and outlines a framework for conducting a rigorous inter-laboratory validation study. The objective is to ensure that analytical data generated across different research sites are reliable, comparable, and can be confidently used for critical decision-making in a drug development pipeline. The principles discussed are grounded in internationally recognized standards, such as the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[2][3][4][5][6]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical first step, dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. For a polar, chiral compound like methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many analytical laboratories due to its robustness and cost-effectiveness. The presence of a catechol ring in the target analyte allows for strong chromophoric activity, making UV detection a viable option.
-
Principle & Causality: The separation is typically achieved on a reversed-phase column (e.g., C18). The mobile phase, usually a mixture of acidified water and an organic solvent like acetonitrile or methanol, controls the retention of the analyte. The acidic modifier (e.g., formic or phosphoric acid) is crucial; it suppresses the ionization of the carboxyl group, ensuring a consistent retention time and sharp, symmetrical peak shape.[7][8][9][10] Detection is based on the absorption of UV light by the aromatic ring of the analyte.[7]
-
Chiral Separation: Achieving enantiomeric separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs are widely used and effective for separating a broad range of chiral compounds.[11] The choice of CSP and mobile phase conditions is critical and often requires empirical optimization to achieve baseline resolution of the enantiomers.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis, offering superior sensitivity and selectivity compared to HPLC-UV.[12] This is particularly important when dealing with complex biological matrices like plasma or tissue homogenates.
-
Principle & Causality: After chromatographic separation (which can be either achiral or chiral), the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer then isolates the precursor ion (the ionized molecule of a specific mass-to-charge ratio, m/z) and fragments it. Specific fragment ions (product ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same precursor ion and the same product ions as the analyte of interest.[13] This minimizes matrix effects and allows for lower limits of quantification.[12]
-
Workflow Visualization: Sample Preparation for LC-MS/MS
A critical step in bioanalysis is the removal of matrix components like proteins and phospholipids, which can interfere with the analysis and damage the instrument.[12]
Caption: A typical sample preparation workflow for LC-MS/MS bioanalysis.
Performance Comparison
The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate in a biological matrix like plasma. The values are representative and would need to be established for each specific validated method.
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance |
| Selectivity | Moderate | Very High | LC-MS/MS uses MRM to filter out interferences, while UV detection can be prone to interference from co-eluting compounds with similar UV absorption.[13] |
| Limit of Quantitation (LOQ) | ~10-50 ng/mL | ~0.1-1 ng/mL | Mass spectrometry is an inherently more sensitive detection technique. |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods can achieve excellent linearity, but the wider dynamic range of LC-MS/MS often results in a slightly better correlation coefficient. |
| Precision (%RSD) | < 15% | < 15% | Per regulatory guidelines, both intra- and inter-day precision should be within 15% (20% at LOQ).[3][4] |
| Accuracy (% Recovery) | 85-115% | 85-115% | Per regulatory guidelines, accuracy should be within ±15% of the nominal concentration (±20% at LOQ).[3][4] |
| Throughput | Moderate | High | Modern LC-MS/MS systems with rapid chromatography can significantly reduce run times compared to traditional HPLC methods. |
Designing and Executing an Inter-Laboratory Validation Study
An inter-laboratory validation study (also known as a cross-validation or ring trial) is essential to demonstrate the robustness and transferability of an analytical method. It is a cornerstone of ensuring data consistency in multi-site clinical trials or collaborative research projects. The process must be meticulously planned and executed according to a predefined protocol.
Study Protocol: Key Pillars
-
Coordinating Laboratory: A single laboratory must be designated to oversee the study. This lab is responsible for preparing and characterizing the validation samples, drafting the protocol, distributing materials, and performing the final statistical analysis.
-
Standardized Materials: The coordinating lab will prepare a large, homogenous batch of quality control (QC) samples at a minimum of three concentration levels (low, medium, high) in the relevant biological matrix. These samples, along with the analytical standard and a detailed protocol, are shipped to all participating laboratories.
-
Predefined Protocol: The protocol must be explicit and unambiguous. It should detail:
-
The exact analytical method, including column type, mobile phase composition, flow rate, and detector settings.
-
Procedures for standard curve preparation and acceptance criteria.
-
The number of replicates to be analyzed for each QC level.
-
A standardized format for reporting results.
-
-
Acceptance Criteria: Before the study begins, clear acceptance criteria must be established based on regulatory guidelines.[2][6][14] Typically, for a method to be considered successfully transferred, at least two-thirds of the QC samples from each participating lab must be within ±15% of the nominal concentration determined by the coordinating laboratory.
Workflow for Inter-Laboratory Validation
The following diagram illustrates the logical flow of a typical inter-laboratory validation study.
Caption: Workflow of an inter-laboratory analytical method validation study.
Detailed Experimental Protocol: Chiral HPLC-UV Method
This section provides a representative step-by-step protocol for the chiral separation and quantification of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate. This method is designed to be robust and transferable.
1. Materials and Reagents
-
Reference Standard: Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate and its (3R)-enantiomer.
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Reagents: Formic acid (≥98%).
-
Water: Deionized water, 18.2 MΩ·cm.
-
Biological Matrix: Blank human plasma (K2-EDTA).
2. Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Isocratic elution with Hexane:Ethanol:Formic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
3. Preparation of Standard and QC Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with mobile phase to prepare calibration standards ranging from 50 ng/mL to 10,000 ng/mL.
-
QC Samples: Prepare QC samples by spiking blank plasma with the standard to achieve final concentrations of 150 ng/mL (Low QC), 1500 ng/mL (Medium QC), and 7500 ng/mL (High QC).
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
5. Validation Parameters and Acceptance Criteria (ICH Q2(R1)) [6][15]
-
Specificity: Analyze blank plasma to ensure no interfering peaks at the retention time of the analyte and its enantiomer.
-
Linearity: Analyze calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. R² should be ≥ 0.995.
-
Accuracy & Precision: Analyze six replicates of each QC level on three separate days. The mean accuracy should be within 85-115% (80-120% for LOQ), and the precision (%RSD) should not exceed 15% (20% for LOQ).
-
Limit of Quantitation (LOQ): The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision.
Conclusion
The inter-laboratory validation of an assay for methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a rigorous but essential process for ensuring data integrity in multi-center studies. While both HPLC-UV and LC-MS/MS can be successfully validated, LC-MS/MS is generally preferred for bioanalytical applications due to its superior sensitivity and selectivity. A successful inter-laboratory validation hinges on a meticulously detailed protocol, the use of standardized materials, and predefined acceptance criteria grounded in international regulatory standards. By following the framework outlined in this guide, researchers and drug development professionals can establish a robust, transferable analytical method, thereby ensuring the reliability and comparability of their scientific findings across different laboratories.
References
-
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
PerkinElmer. The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]
-
Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available from: [Link]
-
Phenomenex. Fast and Robust Analysis of Organic Acids from Wine using HPLC-UV (TN-1189). Available from: [Link]
-
GMP Navigator. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]
-
Saraç S, Chankvetadze B, Blaschke G. Enantioseparation of 3,4-dihydroxyphenylalanine and 2-hydrazino-2-methyl-3-(3,4-dihydroxyphenyl)propanoic acid by capillary electrophoresis using cyclodextrins. J Chromatogr A. 2000;875(1-2):379-87. Available from: [Link]
-
Ministry of the Environment, Japan. Analytical Methods. Available from: [Link]
-
Molnar Institute. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Available from: [Link]
-
Willför S, et al. Contactless Conductivity: An HPLC Method to Analyze Degree of Methylation of Pectin. Journal of Agricultural and Food Chemistry. 2011;59(15):8045-50. Available from: [Link]
-
VTechWorks. Chiral Separations Introduction. Available from: [Link]
-
Ning, J. G. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Available from: [Link]
-
Gyllenhaal, O., et al. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research. 2018;59(10):2025-2038. Available from: [Link]
-
Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Available from: [Link]
-
Haron, H., et al. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Molecules. 2023;28(6):2718. Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Bioanalysis. LC-MS/MS Method for Quantification of 3,4-dihydroxyphenylglycol, a Norepinephrine Metabolite in Plasma and Brain Regions. Available from: [Link]
-
ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate. Available from: [Link]
-
CentAUR. Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. Available from: [Link]
-
IQVIA Laboratories. Validated Assays. Available from: [Link]
-
MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available from: [Link]
- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
PubMed. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea. Available from: [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. ICH Official web site : ICH [ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. scioninstruments.com [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. pepolska.pl [pepolska.pl]
- 10. longdom.org [longdom.org]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. phenomenex.com [phenomenex.com]
- 13. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fyonibio.com [fyonibio.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Navigating the Safe Handling of Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, compounds featuring a catechol moiety, such as methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate, demand a heightened level of safety awareness due to their inherent reactivity and potential physiological effects. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety recommendation. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: The Catechol Core
The primary driver of the safety protocols for methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is the presence of the 3,4-dihydroxyphenyl group, commonly known as a catechol. Catechols are a class of organic compounds that are susceptible to oxidation, which can lead to the formation of reactive quinone species. This reactivity is central to their biological activity and also dictates their handling requirements.
Key Hazards Associated with the Catechol Moiety:
-
Dermal and Ocular Irritation: Catechol and its derivatives can cause significant irritation to the skin and eyes.[1][2][3] Prolonged contact may lead to dermatitis.[1][4]
-
Skin Sensitization: Repeated exposure can lead to allergic skin reactions.[1][5][6]
-
Inhalation Hazard: Dusts or aerosols of catechol-containing compounds can irritate the respiratory system.[2][7]
-
Oxidation and Reactivity: The catechol group can be oxidized by air and light, often indicated by a color change to brown or black.[1][5] This process can be accelerated by the presence of oxidizing agents, bases, and certain metals. This reactivity also means catechols are strong reducing agents and can react vigorously with oxidizing chemicals.[1][5]
-
Potential for Systemic Effects: Absorption through the skin or ingestion can lead to systemic health effects.[2][4]
Due to the absence of a specific Safety Data Sheet (SDS) for methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate, a conservative approach is mandated. The safety protocols outlined below are based on the known hazards of the catechol functional group and data from structurally similar compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be a conscious and informed decision based on the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when there is a significant risk of splashes.[8][9][10] | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation or damage.[2][3] |
| Skin and Body Protection | Chemical-resistant lab coat. | Provides a barrier against incidental skin contact. |
| Chemical-resistant gloves (Nitrile or Neoprene recommended). | Protects hands from direct contact, which can cause skin irritation and potential sensitization.[11][12] | |
| Long pants and closed-toe shoes. | Standard laboratory practice to protect against spills.[12] | |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary if working with powders outside of a fume hood or if aerosols are generated.[2] | Minimizes the risk of inhaling irritating dust or aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical for minimizing exposure and ensuring the integrity of your experiments.
Preparation and Engineering Controls
-
Designated Work Area: All work with methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate should be conducted in a designated area within a certified chemical fume hood.[3][12] This is the primary engineering control to prevent the inhalation of any dust or aerosols.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][11]
-
Spill Kit: A chemical spill kit appropriate for solid and liquid organic compounds should be available in the laboratory.
Experimental Workflow
The following diagram illustrates a typical workflow for handling the compound, emphasizing critical safety checkpoints.
Detailed Steps:
-
Weighing:
-
Always weigh the solid compound inside a chemical fume hood to contain any dust.
-
Use a disposable weigh boat to minimize contamination of balances.[3]
-
-
Dissolving:
-
Add the solvent to the solid slowly to avoid splashing.
-
Keep the container capped as much as possible during dissolution.
-
-
Running the Reaction:
-
Conduct the reaction in a sealed or appropriately vented apparatus within the fume hood.
-
Be mindful of potential incompatibilities. Avoid strong oxidizing agents, strong bases, and acid chlorides unless they are a required part of the reaction, in which case, exercise extreme caution.[6]
-
-
Post-Reaction Workup:
-
Quench the reaction carefully, being aware of any potential exothermic processes.
-
Handle all solutions containing the compound with the same level of precaution as the pure substance.
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of personnel and the protection of the environment.
Waste Segregation and Collection
The following diagram outlines the decision-making process for proper waste disposal.
Detailed Procedures:
-
Contaminated Solids: All solid materials that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste.[3][13] Place these items in a designated, labeled, and sealed container.
-
Liquid Waste: All solutions containing the compound must be collected as hazardous liquid waste.[3][13] Do not pour this waste down the drain.[2] The waste container should be clearly labeled with the chemical name and approximate concentration.
-
Decontamination of Glassware: Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Subsequent cleaning can be done with soap and water.[3]
-
Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.[14][15]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained and equipped to handle it, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
By integrating these principles and procedures into your daily laboratory practices, you can confidently and safely handle methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate and other novel compounds, fostering a culture of safety and scientific excellence.
References
-
OSHA. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Fact Sheet. Retrieved from [Link]
-
The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Catechol. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
New Jersey Department of Health. (2009, January). Hazardous Substance Fact Sheet: 1,2-Dihydroxybenzene. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]
-
Rosenheim Lab. (2013, January 10). Standard Operating Procedure: Strong Oxidizing Agents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Catechol (Pyrocatechol). Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: CATECHOL. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Oxidizing Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Alfa Aesar. (2025, September 7). Safety Data Sheet: Catechol. Retrieved from [Link]
-
Rutgers University. (n.d.). OSHA Laboratory Standard / Chemical Hygiene Guide. Retrieved from [Link]
-
Brandeis University. (n.d.). Oxidizing Chemicals | Laboratory Safety. Retrieved from [Link]
-
University of Alaska Fairbanks. (n.d.). Biology and Wildlife STANDARD OPERATING PROCEDURE: Catechol. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
National Institute of Occupational Safety and Health (Malaysia). (n.d.). Safety in The Use of Chemical. Retrieved from [Link]
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Catechol [cdc.gov]
- 2. nj.gov [nj.gov]
- 3. uaf.edu [uaf.edu]
- 4. epa.gov [epa.gov]
- 5. ICSC 0411 - CATECHOL [inchem.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 10. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. extrasynthese.com [extrasynthese.com]
- 15. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
